An In-depth Technical Guide to the Mechanism of Action of A-770041
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of A-770041, a selective and orally active small-molecule inhibitor. The i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of A-770041, a selective and orally active small-molecule inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: Selective Inhibition of Lck
A-770041 functions as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation. The primary mechanism of A-770041 involves the inhibition of Lck's enzymatic activity, specifically its phosphorylation.[4][5] By doing so, it effectively blocks the downstream signaling cascades that are essential for T-cell-mediated immune responses.
The inhibition of Lck by A-770041 has been shown to prevent T-cell proliferation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[2] This targeted action makes Lck an attractive therapeutic target for preventing acute rejection in organ transplantation and for the management of autoimmune diseases.[2][6]
Signaling Pathway
The signaling pathway affected by A-770041 originates with the T-cell receptor (TCR) engagement. Upon TCR stimulation, Lck is activated and phosphorylates downstream substrates, initiating a cascade of events that leads to T-cell activation. A-770041 intervenes at this critical early stage, effectively dampening the entire downstream signaling process.
An In-Depth Technical Guide to the Src Family Kinase Selectivity Profile of A-770041 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biochemic...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Src Family Kinase Selectivity Profile of A-770041
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular selectivity profile of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). A-770041 belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and has been investigated for its potential as an immunosuppressive agent, particularly in the context of preventing organ allograft rejection.[1][2][3] This document details its inhibitory activity against various Src family kinases, provides representative experimental protocols for its characterization, and illustrates its mechanism of action within relevant signaling pathways.
A-770041 is a selective inhibitor of Lck, a member of the Src family of tyrosine kinases crucial for T-cell signaling.[2] Its selectivity has been characterized against several other members of the Src family. The compound demonstrates significantly higher potency for Lck compared to other kinases, particularly Fyn, which is also involved in T-cell receptor signaling.[2][4][5][6]
The inhibitory activities of A-770041 against a panel of Src family kinases are summarized in the table below. The data highlights its potent Lck inhibition and quantifies its selectivity over other family members.
Table 1: A-770041 Inhibitory Activity against Src Family Kinases
The selectivity of A-770041 for Lck over Fyn is a key characteristic, as both kinases are involved in T-cell activation.[2][4] A-770041 was also tested against a broader panel of serine/threonine and tyrosine kinases, where it showed over 200-fold selectivity.[9]
Experimental Protocols
The following sections describe detailed, representative methodologies for the key experiments used to characterize the kinase selectivity profile of A-770041.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a typical radiometric assay to determine the IC50 values of an inhibitor against a purified kinase. This method measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate peptide.
Objective: To quantify the concentration-dependent inhibition of kinase activity by A-770041.
Materials:
Recombinant human Lck (or other Src family kinase)
Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
Substrate Peptide (e.g., 250 µM KVEKIGEGTYGVVYK for Lck)[10]
[γ-33P]-ATP
A-770041 (serially diluted in DMSO)
Phosphoric Acid (0.425% and 0.5%)
Methanol
Filter Paper/Plates
Scintillation Counter
Procedure:
Compound Preparation: Prepare a serial dilution of A-770041 in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase buffer.
Inhibitor Addition: Add the diluted A-770041 or DMSO (for control wells) to the reaction mixture.
Initiation: Start the kinase reaction by adding the Mg/[γ-33P]-ATP mixture. The final ATP concentration should be physiological, such as 1 mM, as used in the original characterization of A-770041.[2][4][5][6]
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).[10]
Termination: Stop the reaction by adding 0.5% phosphoric acid.[10]
Separation: Spot an aliquot of the reaction mixture onto a filter paper/plate. Wash the filter multiple times with 0.425% phosphoric acid to remove unincorporated [γ-33P]-ATP, followed by a final wash with methanol.[10]
Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each A-770041 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of Concanavalin A-Induced IL-2 Production
This protocol measures the effect of A-770041 on T-cell activation in a cellular context by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
Objective: To determine the EC50 of A-770041 for the inhibition of T-cell activation.
Materials:
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
Concanavalin A (Con A), a T-cell mitogen
A-770041 (serially diluted)
Culture Medium (e.g., RPMI-1640)
Human IL-2 ELISA Kit
CO2 Incubator
Procedure:
Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation. If using whole blood, it can be used directly.
Compound Addition: Add serial dilutions of A-770041 to the cells in a 96-well plate.
Stimulation: Add Con A to the wells to stimulate T-cell activation and IL-2 production.[8][11] The final concentration of Con A may need to be optimized (e.g., 5 µg/mL).[12][13]
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the secreted IL-2.
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of IL-2 production for each A-770041 concentration compared to the Con A-stimulated control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration. A-770041 inhibits Con A-stimulated IL-2 production with an EC50 of approximately 80 nM.[1][2][14]
Signaling Pathway and Mechanism of Action
Src family kinases, particularly Lck and Fyn, are critical for initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck is activated and phosphorylates the ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and IL-2 production. A-770041 exerts its immunosuppressive effects by directly inhibiting Lck, thereby blocking this initial and critical step in T-cell activation.
Caption: T-Cell Receptor signaling pathway highlighting the inhibitory action of A-770041 on Lck.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a selective kinase inhibitor like A-770041 follows a multi-stage workflow. This process begins with broad biochemical screening to identify potent hits, followed by increasingly complex assays to confirm selectivity and cellular activity, and finally, in vivo models to establish therapeutic efficacy.
Caption: General workflow for the characterization of a selective kinase inhibitor like A-770041.
The Biological Functions of Lck Targeted by A-770041: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological functions of the Lymphocyte-specific protein tyrosine kinase (Lck) and its targeted...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of the Lymphocyte-specific protein tyrosine kinase (Lck) and its targeted inhibition by the small molecule A-770041. This document details the critical role of Lck in T-cell activation and downstream signaling cascades. Furthermore, it presents quantitative data on the inhibitory effects of A-770041, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key signaling pathways and experimental workflows.
Core Biological Functions of Lck in T-Cell Signaling
Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in T-lymphocytes and natural killer (NK) cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, a fundamental process in the adaptive immune response.
Upon engagement of the TCR with an antigen-presenting cell (APC), Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity with the TCR complex. This initiates a series of phosphorylation events that propagate the downstream signaling cascade. The primary functions of Lck include:
Phosphorylation of ITAMs: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex.
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Upon recruitment, Lck phosphorylates and activates ZAP-70.
Phosphorylation of Downstream Adaptor Proteins: Activated ZAP-70, in turn, phosphorylates key adaptor proteins, most notably Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
Signal Amplification and Diversification: The phosphorylation of these adaptor proteins creates a scaffold for the assembly of a larger signaling complex, leading to the activation of multiple downstream pathways, including the PLCγ-Ca2+, Ras-MAPK, and PKC pathways. These pathways ultimately culminate in cytokine production (such as Interleukin-2), T-cell proliferation, and differentiation.
A-770041: A Selective Inhibitor of Lck
A-770041 is a potent and selective small-molecule inhibitor of Lck.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the initial steps of TCR signaling, thereby suppressing T-cell activation and subsequent immune responses.
Quantitative Data on A-770041 Inhibition
The inhibitory activity of A-770041 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of A-770041
The primary mechanism of action of A-770041 is the direct inhibition of Lck's kinase activity. This leads to the disruption of the entire downstream signaling cascade initiated by TCR engagement.
Lck Signaling Pathway and Inhibition by A-770041.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between A-770041 and Lck.
In Vitro Lck Kinase Assay
This assay measures the direct inhibitory effect of A-770041 on the enzymatic activity of purified Lck.
Workflow for an In Vitro Lck Kinase Assay.
Methodology:
Reagent Preparation:
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
Substrate: A generic tyrosine kinase substrate such as Poly(Glu, Tyr) 4:1.
ATP: A mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Lck (typically 1 mM for A-770041 characterization).[1]
A-770041: Prepare a serial dilution in DMSO.
Assay Procedure:
In a 96-well plate, add 5 µL of diluted A-770041 or DMSO (vehicle control).
Add 20 µL of purified recombinant Lck enzyme in kinase buffer.
Pre-incubate for 10 minutes at 30°C.
Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.
Incubate for 30 minutes at 30°C.
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
Analysis:
Separate the reaction products by SDS-PAGE.
Expose the gel to a phosphor screen and visualize the radiolabeled (phosphorylated) substrate using a phosphorimager.
Quantify the band intensities and calculate the percentage of inhibition for each A-770041 concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Lck, ZAP-70, and LAT Phosphorylation in Jurkat T-Cells
This protocol details the procedure to assess the effect of A-770041 on the phosphorylation of Lck and its downstream targets, ZAP-70 and LAT, in a cellular context.
Workflow for Western Blot Analysis of Protein Phosphorylation.
Methodology:
Cell Culture and Treatment:
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
Resuspend cells at 1 x 10⁶ cells/mL in serum-free media.
Pre-treat the cells with various concentrations of A-770041 or DMSO for 1 hour at 37°C.
Stimulate the cells with anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-15 minutes at 37°C.
Cell Lysis and Protein Quantification:
Pellet the cells by centrifugation and wash once with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies specific for phosphorylated Lck (Tyr394), phosphorylated ZAP-70 (Tyr319), and phosphorylated LAT (Tyr191) overnight at 4°C. Also, probe separate blots for total Lck, ZAP-70, LAT, and a loading control (e.g., GAPDH or β-actin).
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis:
Quantify the band intensities using image analysis software.
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of A-770041 on protein phosphorylation.
A-770041: A Technical Guide to a Selective Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract A-770041 is a potent and selective, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling cascade. This document provides a comprehensive technical overview of A-770041, detailing its chemical structure, physicochemical properties, and biological activity. Special emphasis is placed on its mechanism of action, with illustrative signaling pathways and detailed experimental protocols for key assays that have been instrumental in its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential of targeting Lck.
Chemical Structure and Properties
A-770041 is a complex heterocyclic molecule belonging to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery and development were reported by researchers at Abbott Laboratories. The chemical and physical properties of A-770041 are summarized in the table below.
A-770041 is a selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and PLC-γ1, ultimately leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).
By binding to the ATP-binding site of Lck, A-770041 competitively inhibits its kinase activity, thereby blocking the initial steps of T-cell activation. This mechanism of action makes A-770041 a promising candidate for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection.
In Vitro Activity
A-770041 has been shown to be a potent inhibitor of Lck in enzymatic assays. Its selectivity for Lck over other Src family kinases is a key feature, minimizing potential off-target effects.
In cellular assays, A-770041 effectively inhibits T-cell activation. It has been demonstrated to inhibit the production of IL-2 in human whole blood stimulated with concanavalin A, with an EC₅₀ of approximately 80 nM[1].
In Vivo Activity
The efficacy of A-770041 has been demonstrated in animal models of immune response and organ transplantation. Oral administration of A-770041 inhibited concanavalin A-induced IL-2 production in rats with an in vivo EC₅₀ of 78 ± 28 nM[1].
In a rat model of heterotopic heart transplantation, daily oral doses of A-770041 at 10 mg/kg or higher were shown to prevent allograft rejection for at least 65 days[1]. This demonstrates the potential of A-770041 as an immunosuppressive agent for preventing organ transplant rejection.
Signaling Pathways
The following diagram illustrates the Lck-mediated T-cell activation pathway and the point of inhibition by A-770041.
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
Europium-labeled anti-phosphotyrosine antibody
Streptavidin-coated microplates
Time-resolved fluorescence reader
Procedure:
Prepare serial dilutions of A-770041 in DMSO. Further dilute in assay buffer to the desired final concentrations.
Add 5 µL of the diluted A-770041 or DMSO (vehicle control) to the wells of a streptavidin-coated microplate.
Add 10 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate to each well.
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 1 mM).
Incubate the plate at room temperature for 60 minutes.
Stop the reaction by adding 10 µL of a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.
Incubate for another 30 minutes at room temperature to allow for antibody binding.
Wash the plate to remove unbound reagents.
Read the time-resolved fluorescence signal.
Calculate the percent inhibition for each concentration of A-770041 and determine the IC₅₀ value by non-linear regression analysis.
Figure 2: Workflow for the Lck enzymatic inhibition assay.
Human Whole Blood IL-2 Production Assay
This protocol details the method to assess the inhibitory effect of A-770041 on T-cell activation in a more physiologically relevant setting.
Objective: To determine the EC₅₀ of A-770041 for the inhibition of IL-2 production in human whole blood.
Materials:
Freshly drawn human whole blood (heparinized)
A-770041 (dissolved in DMSO)
Concanavalin A (mitogen to stimulate T-cells)
RPMI 1640 medium
96-well cell culture plates
CO₂ incubator (37°C, 5% CO₂)
Human IL-2 ELISA kit
Microplate reader
Procedure:
Prepare serial dilutions of A-770041 in DMSO and then in RPMI 1640 medium.
In a 96-well plate, add 20 µL of the diluted A-770041 or vehicle control.
Add 160 µL of heparinized human whole blood to each well.
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
Add 20 µL of Concanavalin A solution (final concentration, e.g., 25 µg/mL) to stimulate the T-cells.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Centrifuge the plate to pellet the blood cells.
Collect the plasma supernatant.
Measure the concentration of IL-2 in the plasma using a human IL-2 ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition of IL-2 production for each A-770041 concentration and determine the EC₅₀ value.
Rat Heterotopic Heart Transplantation Model
This protocol outlines the in vivo model used to evaluate the efficacy of A-770041 in preventing organ allograft rejection.
Objective: To assess the ability of A-770041 to prolong the survival of a transplanted heart in a rat model of allograft rejection.
Animals:
Donor rats: Brown Norway (BN) rats
Recipient rats: Lewis (LEW) rats (creates a major histocompatibility barrier)
Materials:
A-770041 formulated for oral gavage (e.g., in 0.5% methylcellulose)
Anesthetics (e.g., isoflurane)
Surgical instruments for microsurgery
Sutures
Procedure:
Surgical Procedure:
Anesthetize both the donor (BN) and recipient (LEW) rats.
In the donor rat, perform a median sternotomy to expose the heart. Cannulate the aorta and perfuse the heart with cold cardioplegic solution. Excise the heart.
In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta, and an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
Close the abdominal incision. The transplanted heart should begin to beat spontaneously.
Drug Administration:
Beginning on the day of transplantation, administer A-770041 or vehicle control to the recipient rats daily via oral gavage. Dosing regimens to be tested (e.g., 2.5, 5, 10, 20 mg/kg/day).
Monitoring and Endpoint:
Monitor the function of the transplanted heart daily by abdominal palpation.
The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.
Record the number of days to rejection for each animal.
At the time of rejection or at the end of the study, euthanize the animals and collect the transplanted heart for histological analysis to confirm rejection.
Figure 3: Logical flow of the rat heterotopic heart transplant study.
Conclusion
A-770041 is a well-characterized, selective inhibitor of Lck with demonstrated efficacy in both in vitro and in vivo models of T-cell-mediated immune responses. Its favorable pharmacokinetic profile and oral bioavailability make it a valuable tool for studying the role of Lck in health and disease, and a promising lead compound for the development of novel immunosuppressive therapies. The detailed chemical, biological, and methodological information provided in this guide serves as a solid foundation for further research and development efforts centered on this important molecule.
A-770041: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals Introduction A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and signaling.[2] Its inhibition is a key therapeutic strategy for preventing T-cell mediated immune responses, such as those involved in acute organ transplant rejection and autoimmune diseases.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of A-770041, including detailed experimental protocols and quantitative data to support further research and development.
Core Mechanism of Action
A-770041 functions as a selective inhibitor of Lck, a non-receptor Src family kinase crucial for T-cell signaling.[5] Lck is integral to the initiation of T-cell receptor (TCR) signaling cascades, T-cell development, and homeostasis.[5] By inhibiting Lck, A-770041 effectively blocks downstream signaling pathways that lead to T-cell proliferation and the production of key cytokines like Interleukin-2 (IL-2).[2]
In Vitro Effects
Enzymatic and Cellular Activity
A-770041 demonstrates high selectivity for Lck over other Src family kinases. In enzymatic assays, it inhibits Lck with a half-maximal inhibitory concentration (IC50) of 147 nM in the presence of 1 mM ATP.[1][2][3][4] Its selectivity is highlighted by significantly higher IC50 values for other related kinases.[1]
In cell-based assays, A-770041 effectively suppresses T-cell function. It dose-dependently inhibits anti-CD3 induced IL-2 production in whole blood with a half-maximal effective concentration (EC50) of approximately 80 nM.[1][2] Furthermore, studies have shown that A-770041 inhibits the phosphorylation of Lck in murine CD4+ T-cells at concentrations of 100 nM and higher.[6][7]
A-770041 is orally bioavailable, with a reported oral bioavailability (F) of 34.1 ± 7.2% at a dose of 10 mg/kg and a half-life (t1/2) of 4.1 ± 0.1 hours in rats.[2] In vivo studies have demonstrated its efficacy in suppressing T-cell mediated immune responses. Oral administration of A-770041 inhibits concanavalin A-induced IL-2 production in vivo with an EC50 of 78 ± 28 nM.[2]
Allograft Rejection and Lung Fibrosis Models
The immunosuppressive properties of A-770041 have been validated in preclinical models of disease. In a rat model of heart allograft rejection, doses of 10 mg/kg/day and higher were shown to prevent rejection of heterotopically transplanted hearts for at least 65 days.[2]
More recently, the therapeutic potential of A-770041 has been explored in the context of lung fibrosis. In a bleomycin-induced mouse model of lung fibrosis, daily administration of A-770041 (5 mg/kg) attenuated lung fibrosis, particularly when administered during the early inflammatory phase.[6][8] This effect is attributed to the inhibition of TGF-β production by regulatory T-cells (Tregs).[7][8]
Table 2: In Vivo Pharmacokinetics and Efficacy of A-770041
The following diagrams illustrate the mechanism of action of A-770041 within the T-cell signaling cascade and a typical experimental workflow for evaluating its effects.
A-770041: A Deep Dive into its Role in T-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). It details the compound's mechanism of action within the intricate T-cell activation signaling cascade, presents key quantitative data on its activity, outlines relevant experimental protocols for its characterization, and visualizes the complex biological pathways and workflows involved.
Introduction to A-770041 and its Target: Lck
A-770041 is an orally bioavailable small molecule that has demonstrated significant immunosuppressive properties.[1][2][3] Its primary molecular target is Lck, a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes.[4][5][6] Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, a critical process for T-cell activation, proliferation, and cytokine production.[2][5][6][7] By selectively inhibiting Lck, A-770041 effectively dampens the T-cell mediated immune response, making it a compound of interest for the prevention of organ allograft rejection and the treatment of T-cell mediated autoimmune diseases.[1][2][7]
Quantitative Analysis of A-770041 Activity
The potency and selectivity of A-770041 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Mechanism of Action: A-770041 in the T-Cell Activation Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade heavily dependent on the kinase activity of Lck.
Upon TCR stimulation, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[10][11] This phosphorylation event creates docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck.[10][11] Activated ZAP-70, in turn, phosphorylates key downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells).[10][11][12][13] Phosphorylated LAT serves as a scaffold to recruit a multitude of signaling molecules, including PLC-γ1, Grb2, and Gads, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell activation, such as the cytokine Interleukin-2 (IL-2).
A-770041, by directly inhibiting the kinase activity of Lck, acts at the very beginning of this cascade. This inhibition prevents the initial phosphorylation of ITAMs, thereby blocking the recruitment and activation of ZAP-70 and all subsequent downstream signaling events. The net effect is a potent suppression of T-cell activation, proliferation, and cytokine production.
Caption: T-Cell activation pathway and the inhibitory role of A-770041.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of A-770041.
Lck Kinase Assay (In Vitro)
This assay quantifies the ability of A-770041 to inhibit the enzymatic activity of Lck. A common method is a luminescence-based assay that measures ATP consumption.
Calculate the percent inhibition for each A-770041 concentration and determine the IC50 value.
Caption: Workflow for an in vitro Lck kinase assay.
T-Cell Proliferation Assay
This assay measures the effect of A-770041 on the proliferation of T-cells following stimulation.
Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
Complete RPMI-1640 medium
Anti-CD3 antibody (e.g., clone OKT3 for human cells)
Anti-CD28 antibody (soluble)
A-770041
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
96-well flat-bottom plates
Procedure:
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
Wash the plate with sterile PBS to remove unbound antibody.
Prepare a single-cell suspension of PBMCs or T-cells in complete RPMI-1640 at a density of 1-2 x 10^6 cells/mL.[15]
Add 100 µL of the cell suspension to each well.[15]
Add serial dilutions of A-770041 to the wells.
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells for co-stimulation.
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
For [3H]-thymidine incorporation:
Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.
Harvest the cells onto a filter mat using a cell harvester.
Measure the incorporated radioactivity using a scintillation counter.
For CFSE-based proliferation:
Label the cells with CFSE prior to plating.
After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
Cytokine Production Assay (IL-2)
This assay quantifies the production of IL-2 by T-cells following stimulation and treatment with A-770041.
Materials:
Same as for the T-cell proliferation assay.
ELISA kit for human IL-2.
Procedure:
Follow steps 1-7 of the T-cell proliferation assay.
After the incubation period (typically 24-48 hours for cytokine production), centrifuge the plate.
Carefully collect the supernatant from each well.
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition of IL-2 production for each A-770041 concentration and determine the EC50 value.
Intracellular Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, an early event in T-cell activation, and its inhibition by A-770041.
Materials:
Jurkat T-cells or primary T-cells
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)[16]
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)[16][17]
A-770041
T-cell stimulus (e.g., anti-CD3 antibody)
Ionomycin (positive control)
EGTA (negative control)
Flow cytometer
Procedure:
Resuspend T-cells in cell loading medium.
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) for 30-60 minutes at 37°C in the dark.[16]
Wash the cells to remove excess dye.
Resuspend the cells in fresh medium and incubate with various concentrations of A-770041.
Acquire a baseline fluorescence reading on a flow cytometer.
Add the T-cell stimulus (e.g., anti-CD3 antibody) and continue to acquire data in real-time.
Analyze the change in fluorescence over time to measure the calcium flux. The ratio of bound to unbound dye (for ratiometric dyes like Indo-1) is often used.[16][18]
Compare the calcium flux in A-770041-treated cells to untreated and control cells.
Conclusion
A-770041 is a well-characterized, potent, and selective inhibitor of Lck that effectively suppresses T-cell activation by blocking the initial steps of the TCR signaling cascade. Its ability to inhibit T-cell proliferation and cytokine production, demonstrated through a variety of in vitro and in vivo assays, underscores its potential as an immunosuppressive agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of A-770041 and other Lck inhibitors.
A-770041: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals Introduction A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and proliferation.[1] By targeting Lck, A-770041 effectively modulates the immune response, demonstrating significant potential in the prevention of organ allograft rejection and the attenuation of T-cell mediated inflammatory conditions.[1][4] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of A-770041, supported by experimental data and protocols.
Core Pharmacological Profile
A-770041 is a pyrazolo[3,4-d]pyrimidine derivative that exhibits high selectivity for Lck over other Src family kinases, such as Fyn, which is also involved in T-cell signaling.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.
Pharmacokinetics
The pharmacokinetic profile of A-770041 has been characterized in preclinical rodent models. The compound demonstrates good oral bioavailability and a moderate half-life, making it suitable for oral administration.
Table 1: Pharmacokinetic Parameters of A-770041 in Rats
A-770041 exerts its effect by inhibiting the Lck signaling pathway, which is central to T-cell receptor (TCR) signaling and subsequent T-cell activation.
Lck Signaling Pathway and Inhibition by A-770041.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Determination of Lck Inhibition
Objective: To quantify the inhibitory activity of A-770041 on Lck kinase.
Methodology:
Enzymatic Assay: The in vitro inhibitory activity of A-770041 against Lck is determined using a kinase assay with 1 mM ATP. The IC50 value is calculated from the dose-response curve.[1][3]
Cellular Assay (Lck Phosphorylation):
Murine CD4+ T-cells are isolated from spleens using magnetic activated cell sorting (MACS).
Cells are stimulated with anti-CD3/CD28 antibodies.
The stimulated cells are incubated with varying concentrations of A-770041 (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).
The cells are then lysed, and the phosphorylation of Lck is analyzed using a capillary Western system (e.g., Simple Wes™ system).[1][5]
Workflow for Determining Lck Inhibition.
Rat Heart Allograft Rejection Model
Objective: To evaluate the in vivo efficacy of A-770041 in preventing organ transplant rejection.
Methodology:
Animals: Male Lewis rats are used as recipients and Brown Norway rats as donors.
Transplantation: Heterotopic heart transplantation is performed, placing the donor heart in the recipient's abdomen.
Treatment: A-770041 is administered orally at doses of 2.5, 5, 10, or 20 mg/kg/day for 14 days. A vehicle control group is also included.
Monitoring: Graft survival is monitored daily by abdominal palpation to assess the heartbeat.
Histology: At the end of the study, grafts are harvested for histological analysis to assess for signs of rejection, such as mononuclear infiltrates and microvascular changes.[1]
Workflow for Rat Heart Allograft Rejection Model.
Bleomycin-Induced Lung Fibrosis Model
Objective: To assess the therapeutic potential of A-770041 in a model of lung fibrosis.
Methodology:
Animals: C57BL/6 mice are used.
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg) is administered on day 0.
Treatment: A-770041 (e.g., 5 mg/kg) is administered daily by gavage. Treatment can be initiated at different phases (e.g., early, late, or full treatment).[1][5]
Assessment of Fibrosis:
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and TGF-β concentration.
Histology: Lungs are harvested, and sections are stained (e.g., with hematoxylin and eosin) to assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).
Hydroxyproline Assay: Lung tissue is analyzed for hydroxyproline content as a measure of collagen deposition.[1][5]
Workflow for Bleomycin-Induced Lung Fibrosis Model.
Clinical Development Status
As of the current literature review, there is no publicly available information on clinical trials of A-770041 in humans. The development of this compound may have been discontinued or may be in a non-public phase.
Relationship to LFA-1/ICAM-1 Interaction
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells or endothelial cells is a critical adhesion step required for T-cell activation. While A-770041 does not directly target LFA-1 or ICAM-1, its mechanism of action is downstream of this interaction. By inhibiting Lck, which is activated following T-cell receptor engagement that is stabilized by LFA-1/ICAM-1 binding, A-770041 effectively uncouples the initial adhesion and signaling events from the subsequent T-cell activation and effector functions.
Conclusion
A-770041 is a well-characterized, selective Lck inhibitor with a promising preclinical profile for the treatment of T-cell mediated diseases. Its oral bioavailability and demonstrated efficacy in models of organ transplant rejection and lung fibrosis highlight its therapeutic potential. The detailed pharmacokinetic and pharmacodynamic data, along with the established experimental protocols, provide a solid foundation for further research and development of Lck inhibitors as a therapeutic class. Further studies would be necessary to explore its potential in a clinical setting.
A-770041: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunology research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
A-770041 is an orally bioavailable small molecule that selectively inhibits Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation.[4][5] Upon T-cell receptor (TCR) engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation.[5][6] By inhibiting Lck, A-770041 effectively blocks this signaling pathway at an early stage, thereby suppressing T-cell activation and immune responses.[4][5] This makes it a valuable tool for studying T-cell mediated immunity and for investigating therapeutic strategies for autoimmune diseases and organ transplant rejection.[5][7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for A-770041.
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by A-770041.
Caption: Lck signaling pathway in T-cell activation and its inhibition by A-770041.
Experimental Workflow: In Vitro Inhibition of T-Cell Proliferation
This diagram outlines the typical workflow for assessing the in vitro efficacy of A-770041 on T-cell proliferation.
Caption: Workflow for in vitro assessment of A-770041's effect on T-cell proliferation.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
The following diagram illustrates the workflow for the in vivo evaluation of A-770041 in a mouse model of pulmonary fibrosis.
Caption: Workflow for in vivo evaluation of A-770041 in a lung fibrosis model.
Experimental Protocols
In Vitro Lck Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of A-770041 against Lck kinase activity.
Materials:
Recombinant human Lck enzyme
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
ATP
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
A-770041
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
384-well plates
Plate reader (scintillation counter or luminometer)
Methodology:
Prepare a serial dilution of A-770041 in DMSO, and then dilute further in kinase buffer.
Add 2.5 µL of the A-770041 dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
Add 5 µL of a solution containing the Lck enzyme and peptide substrate in kinase buffer to each well.
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for the ADP-Glo™ assay) in kinase buffer. The final ATP concentration should be at its Kₘ or as specified (e.g., 1 mM).
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
Stop the reaction according to the assay format (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or luminometer.
Calculate the percent inhibition for each A-770041 concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Inhibition of Concanavalin A-Induced IL-2 Production in Whole Blood
Objective: To determine the half-maximal effective concentration (EC₅₀) of A-770041 for the inhibition of T-cell activation in a complex cellular environment.
Materials:
Freshly drawn heparinized human whole blood
RPMI-1640 medium
A-770041
Concanavalin A (ConA)
96-well cell culture plates
Human IL-2 ELISA kit
CO₂ incubator
Methodology:
Dilute the whole blood 1:10 in RPMI-1640 medium.
Prepare a serial dilution of A-770041 in RPMI-1640 medium.
Add 50 µL of the diluted blood to the wells of a 96-well plate.
Add 50 µL of the A-770041 dilution to the appropriate wells. Include wells with medium only as a no-inhibitor control.
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
Prepare a solution of ConA in RPMI-1640 medium at a concentration that induces submaximal T-cell activation (e.g., 25 µg/mL).
Add 100 µL of the ConA solution to each well (except for the unstimulated control wells).
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
Centrifuge the plate to pellet the blood cells.
Carefully collect the supernatant.
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition of IL-2 production for each A-770041 concentration relative to the ConA-stimulated control.
Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Bleomycin-Induced Lung Fibrosis Mouse Model
Objective: To evaluate the in vivo efficacy of A-770041 in a preclinical model of pulmonary fibrosis.
Materials:
C57BL/6 mice (8-10 weeks old)
Bleomycin sulfate
Sterile saline
A-770041
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Anesthesia (e.g., isoflurane or ketamine/xylazine)
On day 0, induce lung fibrosis by intratracheal instillation of a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the control group.
Starting on a predetermined day (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment), administer A-770041 (e.g., 5 mg/kg) or vehicle daily via oral gavage.
Monitor the body weight and clinical signs of the mice throughout the experiment.
On the day of sacrifice (e.g., day 14 or 21), euthanize the mice.
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).
Analyze the BALF for total and differential cell counts and for the concentration of profibrotic cytokines like TGF-β using ELISA.
Excise the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis.
Homogenize the remaining lung tissue for biochemical analysis.
Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method (e.g., Ashcroft score).
Measure the collagen content in the lung homogenates using a hydroxyproline assay.
Compare the results from the A-770041-treated group with the vehicle-treated group to assess the anti-fibrotic efficacy.
Application Notes and Protocols for A-770041 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Abstract A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck plays a crucial role in T-cell activation and signaling, making it an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of A-770041, including its enzymatic inhibition of Lck, its effect on cytokine production in a cellular context, and its impact on cell viability and proliferation.
Data Presentation
The following table summarizes the in vitro activity of A-770041 across various assays.
Application Notes and Protocols for A-770041 in Animal Models of Transplantation
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of A-770041, a selective Lymphocyte-specific protein tyrosine kinase (Lck) inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A-770041, a selective Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, in preclinical animal models of transplantation. This document outlines the mechanism of action, key in vivo data, and detailed experimental protocols to facilitate the study of its immunosuppressive effects.
Introduction to A-770041
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lck, a Src family tyrosine kinase crucial for T-cell activation.[1][2] By targeting Lck, A-770041 effectively suppresses T-cell receptor (TCR) signaling, leading to diminished T-cell proliferation and cytokine production, thereby preventing allograft rejection.[1][3] Its selectivity for Lck over other Src family kinases, such as Fyn, makes it a valuable tool for investigating the specific role of Lck in immune responses.[1][2]
Mechanism of Action: Lck Signaling in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[3] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[4][5] This cascade ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2).[6] A-770041, by inhibiting Lck, effectively blocks this entire downstream signaling pathway.
A-770041 is a poorly water-soluble compound. For oral gavage in rodents, it can be formulated as a suspension. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Materials:
A-770041 powder
DMSO
PEG300
Tween-80
Sterile Saline (0.9% NaCl)
Protocol:
Prepare a stock solution of A-770041 in DMSO (e.g., 20.8 mg/mL).
To prepare a 1 mL working solution (e.g., 2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
Add 50 µL of Tween-80 to the mixture and mix until uniform.
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly to form a suspension.
Prepare the formulation fresh daily before administration.
Experimental Workflow: Allograft Transplantation and A-770041 Treatment
The following diagram illustrates a general workflow for evaluating the efficacy of A-770041 in a transplantation model.
Caption: General workflow for in vivo transplantation studies.
Detailed Protocol 1: Heterotopic Heart Transplantation in Rats
This protocol is adapted from established methods for heterotopic heart transplantation in rats to assess the efficacy of immunosuppressive agents.[10][11]
Animal Models:
Donor: Brown Norway (BN) rats
Recipient: Lewis (LEW) rats
Surgical Procedure:
Anesthetize the donor rat.
Perform a midline thoracotomy to expose the heart.
Heparinize the donor.
Ligate the superior and inferior vena cava.
Transect the pulmonary veins and aorta.
Perfuse the heart with cold cardioplegic solution and explant the heart.
Anesthetize the recipient rat and perform a midline laparotomy.
Isolate the infrarenal abdominal aorta and inferior vena cava.
Perform an end-to-side anastomosis of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using 8-0 Prolene sutures.[10]
Release the vascular clamps to reperfuse the graft.
Close the abdominal wall in layers.
Post-operative Care and Monitoring:
Administer analgesics as required.
Monitor graft function daily by abdominal palpation for palpable heartbeats.
The endpoint is the cessation of a palpable heartbeat, confirmed by laparotomy.
A-770041 Administration:
Begin daily oral gavage of A-770041 (e.g., 10 or 20 mg/kg/day) or vehicle on the day of transplantation and continue for the duration of the study.[1]
Detailed Protocol 2: Full-Thickness Skin Grafting in Mice
This protocol describes a standard method for assessing skin allograft rejection in mice.[12][13]
Animal Models:
Donor: BALB/c mice
Recipient: C57BL/6 mice
Surgical Procedure:
Anesthetize the donor mouse and euthanize by cervical dislocation.
Harvest full-thickness tail skin or dorsal skin and prepare 1x1 cm grafts, removing any adipose or connective tissue.[12]
Store grafts in cold, sterile saline.
Anesthetize the recipient mouse.
Prepare a graft bed on the dorsal flank by excising a section of skin of the same size as the graft.
Monitor the graft daily for signs of rejection, such as erythema, edema, contraction, and necrosis.
Rejection is considered complete when more than 80-90% of the graft is necrotic.[12]
A-770041 Administration:
Administer A-770041 or vehicle daily via oral gavage, starting on the day of transplantation. Dosages would need to be optimized for the mouse model.
Detailed Protocol 3: Islet Transplantation in a Diabetic Mouse Model
This protocol is for transplanting pancreatic islets into the kidney capsule of chemically-induced diabetic mice.[15][16]
Animal Models:
Donor: C57BL/6 mice
Recipient: BALB/c mice (or other strains)
Induction of Diabetes:
Induce diabetes in recipient mice with a single intraperitoneal injection of streptozotocin (STZ), for example, 180 mg/kg.[15]
Confirm diabetes by measuring blood glucose levels; mice with non-fasting glucose levels >20 mmol/L are considered diabetic.[15]
Islet Isolation and Transplantation:
Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas.
Culture the isolated islets overnight.
Anesthetize the diabetic recipient mouse.
Exteriorize the left kidney through a flank incision.
Using a modified pipette, implant a sufficient number of islets (e.g., a minimum of 350) under the kidney capsule.[15]
Return the kidney to the abdominal cavity and close the incision.
Post-operative Care and Monitoring:
Monitor blood glucose levels regularly to assess graft function.
Successful engraftment is indicated by a return to normoglycemia.
Graft rejection is defined by a return to hyperglycemia.
A-770041 Administration:
Initiate daily oral gavage of A-770041 or vehicle at the time of transplantation.
Concluding Remarks
A-770041 is a valuable research tool for investigating the role of Lck in transplantation immunology. Its oral bioavailability and selectivity make it a suitable candidate for in vivo studies in various animal models of allograft rejection. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is recommended that investigators optimize dosages and treatment regimens for their specific animal models and experimental questions.
For Researchers, Scientists, and Drug Development Professionals Introduction A-770041 is a potent and selective, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src fam...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell activation and signaling, making it a key target for immunomodulatory therapies.[3] A-770041 has demonstrated efficacy in preventing organ allograft rejection in preclinical models and is a valuable tool for studying T-cell mediated immune responses.[3][4][5] These application notes provide detailed protocols for the preparation and handling of A-770041 solutions, along with stability data and experimental guidelines.
Physicochemical Properties and Solubility
Proper dissolution of A-770041 is critical for accurate and reproducible experimental results. The solubility of A-770041 in various common laboratory solvents is summarized below. It is important to note that for some solvents, warming and sonication may be required to achieve complete dissolution.[1][6]
Solvent
Solubility
Notes
DMSO
≥ 25 mg/mL (40.21 mM)
Ultrasonic warming to 80°C may be necessary. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
0.1 M HCl
20 mg/mL
Ethanol
2 mg/mL
Solution Preparation Protocols
In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of A-770041 in DMSO, suitable for most in vitro cell-based assays.
Materials:
A-770041 (powder)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes or vials
Vortex mixer
Water bath or heat block (optional)
Sonicator (optional)
Protocol:
Equilibrate: Allow the A-770041 vial and DMSO to warm to room temperature before opening to prevent condensation.
Weighing: Accurately weigh the desired amount of A-770041 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 621.73 g/mol ), weigh out 6.22 mg of A-770041.
Dissolution: Add the appropriate volume of anhydrous DMSO to the A-770041 powder.
Mixing: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 80°C) and/or sonication can be used to aid dissolution.[1]
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Figure 1. Workflow for A-770041 Stock Solution Preparation.
In Vivo Formulation
For in vivo experiments, A-770041 can be formulated as a suspension or a clear solution. The following are examples of common formulations. It is recommended to prepare these solutions fresh on the day of use.[1]
Suspension Formulation (2.08 mg/mL): [1]
This formulation is suitable for oral and intraperitoneal injections.
10% DMSO
40% PEG300
5% Tween-80
45% Saline
Protocol:
Prepare a concentrated stock solution of A-770041 in DMSO (e.g., 20.8 mg/mL).
In a sterile tube, add the required volume of the DMSO stock solution.
Add PEG300 and mix thoroughly.
Add Tween-80 and mix until uniform.
Finally, add saline to reach the final volume and mix well.
Ultrasonication may be required to achieve a uniform suspension.
Prepare fresh daily; long-term storage is not recommended.
Note: To ensure the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles of the stock solutions.[1]
Experimental Applications
A-770041 is a selective inhibitor of Lck and is a valuable tool for studying T-cell signaling and its role in various diseases.
Mechanism of Action
A-770041 selectively inhibits the kinase activity of Lck, which is a critical early step in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream signaling molecules, leading to T-cell activation, proliferation, and cytokine production (e.g., IL-2). By inhibiting Lck, A-770041 effectively blocks these processes.[3] A-770041 induces dephosphorylation of Lck by SHP-1, leading to its inactivation.[4]
Figure 2. Simplified Lck Signaling Pathway and Point of Inhibition by A-770041.
In Vitro Assays
A common application of A-770041 is in cell-based assays to assess its impact on T-cell function.
Example Protocol: Inhibition of IL-2 Production in Jurkat Cells
Cell Culture: Culture Jurkat cells (a human T-lymphocyte cell line) in appropriate media.
Plating: Plate cells at a desired density in a multi-well plate.
Pre-treatment: Pre-incubate the cells with varying concentrations of A-770041 (e.g., 0-30 µM) for a specified time (e.g., 2 hours).[1]
Stimulation: Stimulate the cells with anti-CD3 antibodies to induce T-cell activation and IL-2 production.
Incubation: Incubate for a suitable period (e.g., 24 hours).
Analysis: Collect the cell supernatant and measure IL-2 levels using an ELISA kit.
In Vivo Studies
A-770041 has been used in animal models to investigate its immunosuppressive effects.
Example Application: Murine Model of Lung Fibrosis
In a bleomycin-induced lung fibrosis model in mice, A-770041 was administered daily by gavage at a dosage of 5 mg/kg.[7][8] This treatment was shown to attenuate lung fibrosis by reducing the production of TGF-β in regulatory T-cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for A-770041's biological activity.
This document is intended for research use only. The protocols and data provided are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: Measuring Lck Phosphorylation Inhibition by A-770041 using Western Blot
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for measuring the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) phosphorylation by the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) phosphorylation by the selective inhibitor A-770041 using Western blotting. This protocol is intended for researchers in immunology, oncology, and drug development investigating T-cell signaling pathways.
Introduction
Lck is a critical non-receptor Src-family tyrosine kinase that plays a pivotal role in initiating T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Lck phosphorylates key downstream targets, leading to T-cell activation, proliferation, and cytokine production. Dysregulation of Lck activity is implicated in various autoimmune diseases and cancers. A-770041 is a potent and selective inhibitor of Lck, making it a valuable tool for studying Lck function and a potential therapeutic agent.[3][4][5] This document outlines the methodology to assess the inhibitory effect of A-770041 on Lck phosphorylation in a cellular context.
Lck Signaling Pathway
The binding of an antigen to the T-cell receptor (TCR) complex, along with co-receptors CD4 or CD8, brings Lck into proximity with the TCR's immunoreceptor tyrosine-based activation motifs (ITAMs). Lck then phosphorylates these ITAMs, creating docking sites for another kinase, ZAP-70. Lck subsequently phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins to propagate the signaling cascade, ultimately leading to T-cell activation.[6][7] A-770041 exerts its effect by directly inhibiting the kinase activity of Lck.
Lck Signaling Pathway and Inhibition by A-770041.
Experimental Data
The inhibitory activity of A-770041 on Lck can be quantified through in vitro kinase assays and cellular assays measuring downstream effects.
The overall experimental workflow involves cell culture, stimulation, treatment with A-770041, cell lysis, protein quantification, Western blotting, and data analysis.
Experimental workflow for assessing A-770041-mediated inhibition of Lck phosphorylation.
Detailed Experimental Protocol: Western Blot for Lck Phosphorylation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagents and Materials
Cell Lines: Jurkat cells or primary T-lymphocytes.
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Stimulation Reagents: Anti-CD3 and anti-CD28 antibodies.
Inhibitor: A-770041 (prepared in DMSO).
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
Protein Assay: BCA Protein Assay Kit.
SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11]
Culture T-cells to the desired density (e.g., 70-80% confluency for adherent cells or an appropriate density for suspension cells).
Starve the cells in serum-free media for 2-4 hours before stimulation.
Pre-treat the cells with various concentrations of A-770041 (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5-15 minutes) to induce Lck phosphorylation.
3. Cell Lysis and Protein Quantification
After treatment, immediately place the cell culture plates on ice and wash the cells once with ice-cold PBS.
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Protein Transfer
Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.
Denature the protein samples by heating at 95-100°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
Run the gel until the dye front reaches the bottom.
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Confirm successful transfer by Ponceau S staining.
5. Immunoblotting
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
Incubate the membrane with the primary antibody (anti-phospho-Lck) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
Wash the membrane three times for 5-10 minutes each with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
Prepare the ECL detection reagent according to the manufacturer's instructions.
Incubate the membrane with the ECL reagent for the recommended time.
Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-Lck antibody and re-probed with an antibody against total Lck.
Quantify the band intensities using densitometry software.
Calculate the ratio of phospho-Lck to total Lck for each sample.
Plot the normalized phospho-Lck levels against the concentration of A-770041 to generate a dose-response curve.
Troubleshooting
High Background: Ensure the use of BSA for blocking, not milk. Increase the number and duration of washes. Optimize antibody concentrations.
Weak or No Signal: Confirm successful protein transfer. Ensure the use of phosphatase inhibitors during cell lysis. Check the activity of the primary and secondary antibodies. Use a positive control (stimulated cells without inhibitor).
Inconsistent Results: Ensure equal protein loading. Maintain consistent incubation times and temperatures. Prepare fresh buffers and reagents.
Application Note and Protocols for Flow Cytometry Analysis of T-cells Treated with A-770041
Audience: Researchers, scientists, and drug development professionals. Introduction A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in t...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] Lck plays a pivotal role in the initiation of T-cell activation, proliferation, and cytokine production.[1][2] Inhibition of Lck is a key therapeutic strategy for modulating immune responses in various contexts, including autoimmune diseases and organ transplant rejection.[2][4] This document provides detailed protocols for the treatment of T-cells with A-770041 and subsequent analysis of its effects using flow cytometry. The included methodologies and data will guide researchers in assessing the impact of A-770041 on T-cell signaling and function.
Mechanism of Action
A-770041 selectively targets the Lck tyrosine kinase, a member of the Src family of kinases.[3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a downstream signaling cascade involving enzymes like PLCγ and transcription factors such as NFAT and NF-κB, ultimately culminating in T-cell activation, cytokine release, and proliferation.[1][5] By inhibiting Lck, A-770041 effectively blocks these initial signaling events, thereby suppressing T-cell-mediated immune responses.[1][6]
Data Summary
The following table summarizes the key quantitative data for A-770041 based on published literature.
The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by A-770041.
T-cell receptor signaling pathway showing inhibition by A-770041.
Experimental Protocols
Protocol 1: In Vitro Treatment of T-cells with A-770041
This protocol describes the general procedure for treating isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs) with A-770041 prior to flow cytometry analysis.
Materials:
Isolated primary T-cells or PBMCs
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
A-770041 (stock solution in DMSO)
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or antigen-pulsed dendritic cells)[9][10][11]
96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
Procedure:
Cell Preparation: Isolate T-cells or PBMCs from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation). Resuspend cells in complete RPMI 1640 medium and perform a cell count to determine concentration and viability. Adjust the cell concentration to 1 x 10^6 cells/mL.[9]
Plate Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
A-770041 Treatment: Prepare serial dilutions of A-770041 in complete RPMI 1640 medium from a concentrated stock. Add the desired final concentrations of A-770041 to the respective wells. A vehicle control (DMSO) should be included. A common concentration range to test for inhibition of Lck phosphorylation is 100 nM to 1 µM.[7][8]
Pre-incubation: Incubate the cells with A-770041 for 1-2 hours at 37°C in a 5% CO2 incubator.
T-cell Activation: Following pre-incubation, add the T-cell activation stimulus to the wells. Examples include:
Antibody stimulation: Plate-bound or soluble anti-CD3 (1-3 µg/mL) and anti-CD28 (3-5 µg/mL) antibodies.[10]
Pharmacological stimulation: PMA (50 ng/mL) and ionomycin (500 ng/mL).[11]
Incubation: Incubate the cells for the desired period. For analysis of early signaling events like Lck phosphorylation, a short incubation of 5-15 minutes is sufficient.[7][8] For analysis of activation markers or cytokine production, longer incubation times (6-96 hours) are required.[9]
Cell Harvesting: After incubation, harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Analysis of T-cell Activation Markers
This protocol details the staining procedure for surface markers of T-cell activation.
Materials:
Treated and activated T-cells (from Protocol 1)
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
Cell Harvesting: Centrifuge the 96-well plate at 300 x g for 5 minutes and discard the supernatant.
Washing: Resuspend the cell pellets in 200 µL of cold FACS buffer and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
Surface Staining: Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer. Resuspend the cell pellets in 50-100 µL of the antibody cocktail.[12]
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
Washing: Add 1 mL of FACS buffer to each well and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
Viability Staining: Resuspend the cells in 100 µL of FACS buffer containing a viability dye according to the manufacturer's instructions. Incubate for 5-10 minutes at room temperature in the dark just before analysis.[12]
Data Acquisition: Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
Protocol 3: Intracellular Staining for Phosphorylated Proteins and Cytokines
This protocol is for the detection of intracellular targets such as phosphorylated Lck (pLck) or cytokines like IFN-γ and IL-2.
Fluorochrome-conjugated antibodies for intracellular targets (e.g., anti-pLck, anti-IFN-γ, anti-IL-2)
(Optional for cytokine staining) Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
Surface Staining: Perform surface staining as described in Protocol 2, steps 1-5.
Fixation: After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at 4°C.
Permeabilization and Intracellular Staining:
Wash the fixed cells twice with 1x Perm/Wash buffer from the kit.
Prepare an antibody cocktail with the intracellular antibodies diluted in 1x Perm/Wash buffer.
Resuspend the cell pellets in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
Washing: Wash the cells twice with 1x Perm/Wash buffer.
Final Resuspension: Resuspend the cells in FACS buffer for analysis.
Data Acquisition: Acquire the samples on a flow cytometer.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for analyzing the effect of A-770041 on T-cells.
General experimental workflow for A-770041 T-cell analysis.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of the Lck inhibitor A-770041 on T-cell function. By utilizing these standardized methods for cell treatment and flow cytometry analysis, scientists can obtain reliable and reproducible data on the modulation of T-cell signaling and activation, aiding in the development of novel immunomodulatory therapies.
Application Notes and Protocols for Studying TGF-β Production in Regulatory T-cells using A-770041
For Researchers, Scientists, and Drug Development Professionals Introduction Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in immune regulation, particularly in the function...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in immune regulation, particularly in the function of regulatory T-cells (Tregs).[1] Tregs are essential for maintaining self-tolerance and preventing autoimmune diseases, and their suppressive functions are partly mediated by the production of TGF-β.[1][2] Dysregulation of TGF-β production in Tregs has been implicated in various pathologies, including autoimmune disorders and fibrosis.[3][4][5]
A-770041 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cells.[6][7][8] Lck is crucial for T-cell activation and downstream signaling pathways.[6] Recent studies have demonstrated that A-770041 can effectively suppress TGF-β production in Tregs, making it a valuable tool for investigating the role of the Lck-TGF-β axis in Treg biology and related diseases.[3][4][5] These application notes provide detailed protocols for utilizing A-770041 to study TGF-β production in regulatory T-cells.
Mechanism of Action
A-770041 is a small molecule inhibitor that targets the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[3][4][6] Lck is critically involved in the initial stages of T-cell receptor (TCR) signaling. By inhibiting the phosphorylation of Lck, A-770041 effectively dampens downstream signaling cascades that lead to T-cell activation and cytokine production.[3][4] In regulatory T-cells, the inhibition of Lck by A-770041 has been shown to specifically reduce the expression of TGF-β1 at both the messenger RNA (mRNA) and protein levels.[3][4][5] This targeted inhibition allows for the specific investigation of the role of Lck-dependent TGF-β production in Treg function.
Application Notes and Protocols: A-770041 in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals. Introduction Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular m...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1] The bleomycin-induced lung fibrosis model in mice is a widely utilized preclinical model to study the pathogenesis of IPF and evaluate potential therapeutic agents.[2] A-770041 is a specific inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases expressed in T-cells.[1][3] Recent studies have demonstrated that A-770041 can attenuate lung fibrosis in the bleomycin model, primarily by suppressing the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[1][3] These findings highlight the role of lymphocytes in the early stages of lung fibrosis and suggest A-770041 as a potential therapeutic candidate.[4][5]
This document provides detailed application notes summarizing the quantitative effects of A-770041 and comprehensive protocols for replicating the key experiments in a bleomycin-induced lung fibrosis model.
Data Presentation: Efficacy of A-770041
The therapeutic effects of A-770041 were evaluated by assessing lung fibrosis severity, collagen content, and key cellular and cytokine changes in the lungs of bleomycin-treated mice.[1]
Table 1: Effect of A-770041 on Histological Fibrosis Score and Collagen Content
Treatment Group
Dosing Schedule (Days Post-Bleomycin)
Mean Ashcroft Score (Day 21)
Mean Hydroxyproline Content (µ g/lung , Day 21)
Control (Saline)
N/A
~0.5
~100
Bleomycin + Vehicle
0-21
~6.0
~250
Bleomycin + A-770041
0-10 (Early Phase)
~3.5 **
~150 **
Bleomycin + A-770041
11-21 (Late Phase)
~5.5
~225
Bleomycin + A-770041
0-21 (Full Treatment)
~3.0 **
~140 **
*Data are approximated from graphical representations in Kagawa et al., 2022.[1][6] *p<0.01 vs. Bleomycin + Vehicle group.
Table 2: Effect of A-770041 on Inflammatory Cells and TGF-β Levels
Analyte
Treatment Group
Day 7
Day 14
Day 21
Lymphocyte Count in BALF (x10^4 cells)
Bleomycin + Vehicle
~1.0
~4.0
~2.0
TGF-β in BALF (pg/mL)
Bleomycin + Vehicle
~150
~100
~50
TGF-β in BALF (pg/mL)
Bleomycin + A-770041 (Early)
~75 #
Not Reported
Not Reported
TGF-β1+ CD4+ T-cells (% of CD4+ T-cells)
Bleomycin + Vehicle
~12%
Not Reported
Not Reported
TGF-β1+ CD4+ T-cells (% of CD4+ T-cells)
Bleomycin + A-770041
~6% #
Not Reported
Not Reported
TGF-β1+ Tregs (% of Tregs)
Bleomycin + Vehicle
~12%
Not Reported
Not Reported
TGF-β1+ Tregs (% of Tregs)
Bleomycin + A-770041
~6% **
Not Reported
Not Reported
*Data are approximated from graphical representations in Kagawa et al., 2022.[1][3][7] BALF: Bronchoalveolar Lavage Fluid. Tregs: Regulatory T-cells. *p<0.05, #p<0.01 vs. Bleomycin + Vehicle group at the same time point.
Signaling Pathway and Experimental Workflow
A-770041 Mechanism of Action
A-770041 attenuates pulmonary fibrosis by inhibiting Lck in T-cells. This inhibition leads to a downstream reduction in the production and secretion of the pro-fibrotic cytokine TGF-β, particularly from regulatory T-cells (Tregs). The decrease in TGF-β alleviates the fibrotic cascade induced by bleomycin injury.[1][3]
Figure 1: Proposed signaling pathway for A-770041 in lung fibrosis.
Experimental Workflow
The experimental design involves inducing lung fibrosis in mice via intratracheal bleomycin administration, followed by daily treatment with A-770041 during specific phases of disease progression. The efficacy of the treatment is assessed at day 21 through various histological and biochemical analyses.[1]
Figure 2: Experimental workflow for evaluating A-770041.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[1][2]
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[3]
Materials:
Bleomycin sulfate (e.g., from Nippon Kayaku)
Sterile 0.9% saline
Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail)
Intubation equipment or surgical tools for tracheal exposure
Procedure:
Anesthetize the mouse using a validated institutional protocol.
Position the mouse in a supine position on a surgical board.
Expose the trachea via a small midline incision or use a non-invasive intubation method.
Prepare a solution of bleomycin in sterile saline. A single dose of 3.0 mg/kg is administered.[1]
Instill the bleomycin solution (typically 50 µL volume) directly into the trachea using a microsyringe or catheter.
Ensure the mouse is held in a vertical position for a short period to allow for even distribution of the solution into the lungs.
Suture the incision if applicable and monitor the animal until it has fully recovered from anesthesia.
Control animals receive an equal volume of sterile saline.
The vehicle control group receives an equal volume of the vehicle on the same schedule.
Assessment of Lung Fibrosis
Analysis is typically performed 21 days after bleomycin instillation.
3.1. Histological Analysis (Ashcroft Scoring)
Procedure:
At day 21, euthanize mice and perfuse the lungs.
Inflate and fix the lungs with 10% neutral buffered formalin.
Embed the lung tissue in paraffin and cut 4-µm sections.
Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize tissue architecture and collagen deposition.
Score the degree of fibrosis on a scale of 0 to 8 using the Ashcroft scoring method, where a higher score indicates more severe fibrosis.[1]
3.2. Hydroxyproline Assay
This assay quantifies the total collagen content in the lung.[1]
Procedure:
Harvest the lungs at day 21 and snap-freeze or process immediately.
Homogenize the entire lung tissue in distilled water.
Measure the hydroxyproline content using a commercially available hydroxyproline assay kit according to the manufacturer's instructions.
Results are typically expressed as µg of hydroxyproline per whole lung.
Bronchoalveolar Lavage (BAL) and Cytokine Analysis
BAL fluid (BALF) is collected to analyze inflammatory cell influx and cytokine levels.[1]
Procedure:
Following euthanasia, cannulate the trachea.
Instill and aspirate a known volume of sterile saline or PBS (e.g., 1 mL) three times.
Pool the retrieved fluid.
Centrifuge the BALF to pellet the cells.
Count the total number of cells in the pellet. Differential cell counts (e.g., lymphocytes, macrophages) can be performed on cytospin preparations.
Use the supernatant for cytokine analysis. The concentration of TGF-β can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
Flow Cytometry for T-cell Analysis
This method is used to identify and quantify specific T-cell populations, such as TGF-β-producing Tregs, in the lung tissue.[1]
Procedure:
Harvest lungs and process them into a single-cell suspension using enzymatic digestion (e.g., with collagenase) and mechanical disruption.
For intracellular cytokine staining (e.g., for TGF-β), stimulate cells ex vivo with agents like PMA, ionomycin, and a protein transport inhibitor (e.g., brefeldin A) for several hours.
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD25).
Fix and permeabilize the cells.
Stain for intracellular markers (e.g., Foxp3 for Tregs, TGF-β1).
Analyze the stained cells using a flow cytometer. Gate on specific populations (e.g., CD3+CD4+Foxp3+ cells for Tregs) to determine their frequency and the percentage of these cells that are positive for TGF-β1.[1]
A-770041: Application Notes and Protocols for the Inhibition of IL-2 Production in T-Cells
For Researchers, Scientists, and Drug Development Professionals Abstract A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to T-cell activation and subsequent production of Interleukin-2 (IL-2).[1] Due to its targeted action, A-770041 serves as a valuable tool for studying T-cell immunology and as a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for utilizing A-770041 to inhibit IL-2 production in T-cells, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The inhibitory activity of A-770041 on Lck and IL-2 production is summarized in the tables below. This quantitative data provides a clear reference for its potency and selectivity.
T-cell activation leading to IL-2 production is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a signaling cascade heavily reliant on the kinase activity of Lck. A-770041 exerts its inhibitory effect at the apex of this cascade.
T-Cell Receptor Signaling Pathway and A-770041 Inhibition.
Experimental Protocols
In Vitro Inhibition of IL-2 Production in Jurkat T-Cells
This protocol details the methodology to assess the inhibitory effect of A-770041 on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.
Materials:
Jurkat E6.1 cells
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
A-770041 (stock solution in DMSO)
Anti-CD3 antibody (e.g., OKT3)
Anti-CD28 antibody
96-well cell culture plates
Human IL-2 ELISA kit
Plate reader
Protocol:
Cell Culture: Culture Jurkat E6.1 cells in supplemented RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
Cell Plating: Seed Jurkat cells at a density of 2x10^4 cells per well in 90 µL of culture medium in a 96-well plate and incubate overnight.[4]
Compound Treatment: Prepare serial dilutions of A-770041 in culture medium. Add 5 µL of the diluted compound to the respective wells. For the vehicle control, add 5 µL of medium with the same final concentration of DMSO. Incubate for 2 hours.[4]
T-Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. A final concentration of 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28 is commonly used.[5] Add 5 µL of the stimulation cocktail to each well (except for the unstimulated control).
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[4]
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for IL-2 measurement.
IL-2 ELISA: Quantify the amount of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer’s instructions.
Data Analysis: Calculate the percentage of inhibition of IL-2 production for each concentration of A-770041 relative to the stimulated vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log concentration of A-770041 and fitting the data to a four-parameter logistic curve.
Workflow for IL-2 Production Inhibition Assay.
Analysis of Lck Signaling Pathway by Western Blot
This protocol outlines the procedure to investigate the effect of A-770041 on the phosphorylation of key proteins in the Lck signaling cascade.
Materials:
T-cells (Jurkat or primary)
A-770041
Stimulating antibodies (anti-CD3/CD28)
Ice-cold PBS
RIPA buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels, transfer apparatus, and PVDF membranes
Pre-treat T-cells with desired concentrations of A-770041 or vehicle (DMSO) for 2 hours.
Stimulate the cells with anti-CD3/CD28 antibodies for short time points (e.g., 0, 2, 5, 10 minutes).[6][7]
Cell Lysis:
Immediately after stimulation, place the cells on ice and wash twice with ice-cold PBS.
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant (protein lysate).
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
SDS-PAGE and Transfer:
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
Run the gel and then transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the desired primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Quantify band intensities and normalize to the total protein and/or a loading control (e.g., β-actin).
Workflow for Western Blot Analysis of T-Cell Signaling.
Conclusion
A-770041 is a valuable research tool for dissecting the intricacies of T-cell signaling and for the preclinical evaluation of Lck inhibition as a therapeutic strategy. The protocols provided herein offer a robust framework for investigating the effects of A-770041 on IL-2 production and the upstream signaling events in T-cells. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for researchers in immunology and drug development.
Technical Support Center: Optimizing A-770041 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use A-770041, a selective Lck inhibitor, in cell culture experiments. This reso...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use A-770041, a selective Lck inhibitor, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of A-770041 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-770041?
A-770041 is a selective and orally active inhibitor of the Src-family kinase, Lck (Lymphocyte-specific protein tyrosine kinase).[1] Lck plays a crucial role in T-cell receptor (TCR) signaling, and its inhibition by A-770041 leads to the suppression of T-cell activation and proliferation.[2] Specifically, A-770041 has been shown to inhibit the production of interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[2]
Q2: What is the recommended concentration range for A-770041 in cell culture?
The optimal concentration of A-770041 is cell-line and assay-dependent. However, based on published studies, a general starting range for in vitro experiments is between 80 nM and 1 µM. For instance, an EC50 of approximately 80 nM has been reported for the inhibition of concanavalin A-stimulated IL-2 production in whole blood.[2] Inhibition of Lck phosphorylation in murine CD4+ T-cells has been observed at concentrations of 100 nM and higher.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store A-770041 stock solutions?
A-770041 is typically dissolved in a solvent like DMSO to prepare a high-concentration stock solution.[5] For storage, it is recommended to keep the stock solution at -20°C or -80°C.[1] Manufacturer guidelines suggest that solutions may be unstable and should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: Is A-770041 selective for Lck?
A-770041 exhibits high selectivity for Lck over other Src family kinases. It is reportedly 300-fold more selective for Lck than for Fyn, another Src family kinase involved in T-cell signaling.[6] Its IC50 value for Lck is 147 nM, while for other kinases like Src and Fgr, the IC50 values are in the micromolar range (9.1 µM and 14.1 µM, respectively).[1]
Troubleshooting Guide
This guide addresses common issues that may arise when using A-770041 in cell culture experiments.
Problem
Possible Cause
Suggested Solution
High Cell Death/Toxicity
Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[7]
Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50/EC50 values.
Solvent toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at high concentrations.[7]
Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without A-770041).
Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.[7]
Reduce the incubation time. Determine the minimum exposure time required to achieve the desired biological effect through a time-course experiment.
Inconsistent or No Inhibitory Effect
Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit Lck in your specific cell type or under your experimental conditions.
As mentioned above, perform a thorough dose-response study to determine the effective concentration range for your cell line and assay.
Inhibitor degradation: A-770041 solutions may not be stable over long periods or with improper storage.[6]
Prepare fresh stock solutions or use freshly thawed aliquots for each experiment. Follow the manufacturer's storage recommendations diligently.
Cell permeability issues: While A-770041 is orally active, its permeability can vary between different cell types.
Verify that the inhibitor is reaching its intracellular target. This can be indirectly assessed by measuring the phosphorylation status of Lck or a downstream target.
Precipitation of the Compound in Culture Medium
Poor solubility: The compound may precipitate when diluted from a high-concentration stock into the aqueous culture medium.
Ensure the stock solution is fully dissolved before diluting it into the medium. It is advisable to add the stock solution to the medium while vortexing or mixing to facilitate dispersion. Consider using a pre-warmed medium.
Interaction with media components: Components in the serum or the medium itself could potentially interact with A-770041, leading to precipitation.
Test the solubility of A-770041 in different types of culture media (e.g., with and without serum).
Protocol: T-Cell Proliferation Assay Using A-770041
This protocol provides a general framework for assessing the effect of A-770041 on T-cell proliferation. It is essential to optimize parameters such as cell density and antibody concentrations for your specific cell type.
Materials:
A-770041
Primary T-cells (e.g., human PBMCs or murine splenocytes)
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
Anti-CD3 antibody (for plate coating)
Anti-CD28 antibody (soluble)
Cell proliferation dye (e.g., CFSE)
96-well flat-bottom culture plates
Phosphate-Buffered Saline (PBS)
Procedure:
Plate Coating:
Dilute anti-CD3 antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in sterile PBS.
Add 100 µL of the antibody solution to each well of a 96-well plate.
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
Before use, wash the wells three times with 200 µL of sterile PBS.
Cell Preparation and Staining:
Isolate primary T-cells using standard methods (e.g., Ficoll-Paque density gradient for PBMCs).
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
Add the cell proliferation dye (e.g., CFSE) at the manufacturer's recommended concentration.
Incubate for 10-15 minutes at 37°C, protected from light.
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
Wash the cells twice with complete RPMI-1640 medium and resuspend them to the desired seeding density in the same medium.
Cell Seeding and Treatment:
Prepare serial dilutions of A-770041 in complete RPMI-1640 medium at 2x the final desired concentrations.
Add 100 µL of the stained cell suspension to each well of the anti-CD3 coated plate.
Add 100 µL of the 2x A-770041 dilutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle (e.g., DMSO).
Add soluble anti-CD28 antibody to a final pre-optimized concentration (e.g., 1-2 µg/mL) to all wells except for the unstimulated control.
Incubation and Analysis:
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
Harvest the cells and analyze proliferation by flow cytometry. The decrease in fluorescence intensity of the cell proliferation dye indicates cell division.
Mandatory Visualizations
Lck Signaling Pathway
Caption: A-770041 inhibits Lck, a key kinase in T-cell receptor signaling.
Experimental Workflow for A-770041 Treatment
Caption: General workflow for cell culture experiments involving A-770041.
A-770041 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing A-770041 in their experiments. The following troubleshooting guides and frequently asked questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing A-770041 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to off-target effects and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of A-770041 and what are its known off-targets?
A1: A-770041 is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] It inhibits Lck with an IC50 value of approximately 147 nM.[3][4][5] However, like many kinase inhibitors, A-770041 can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-targets are other members of the Src kinase family.[2][3][5]
Q2: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of A-770041?
A2: Unexpected phenotypes are a potential indicator of off-target effects. While A-770041 is selective for Lck, it can inhibit other kinases, which might lead to unforeseen biological consequences.[2][4] It has been noted that at a concentration of 1 µM, A-770041 can bind to as many as 35 different kinases with high affinity.[4] Therefore, it is crucial to validate that the observed phenotype is a direct result of Lck inhibition.
Q3: What is the recommended concentration range for using A-770041 in cellular assays to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of A-770041 that elicits the desired biological response. One study suggests using a maximum concentration of 500 nM to avoid effects on other Src family kinases like Src, Yes, Lyn, and Fyn.[4] The effective concentration for inhibiting IL-2 production in whole blood has been reported to be around 80 nM.[1][4] A concentration range of 1-10 µM has been suggested for cellular use in some contexts, but it is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[5]
Q4: How can I experimentally distinguish between on-target and off-target effects of A-770041?
A4: A multi-faceted approach is recommended. This can include performing dose-response experiments, using structurally different Lck inhibitors to see if they replicate the phenotype, and employing genetic approaches like siRNA or CRISPR/Cas9 to knock down Lck and observe if the phenotype is recapitulated. Additionally, performing a rescue experiment with a drug-resistant Lck mutant can provide strong evidence for on-target activity.
Troubleshooting Guide
Issue: High Cytotoxicity or Unexpected Cell Death
Potential Cause: Off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent.
Use a Lower Concentration: Titrate A-770041 to the lowest concentration that effectively inhibits Lck phosphorylation without causing significant cell death.
Negative Control Compound: If available, use a structurally similar but inactive analog of A-770041 to confirm the effects are not due to the chemical scaffold itself.
Alternative Lck Inhibitor: Use a structurally unrelated Lck inhibitor to see if it produces the same cytotoxic effects.
Issue: Discrepancy Between In Vitro and In Vivo Results
Potential Cause: Differences in metabolism, bioavailability, or off-target profiles between a simplified in vitro system and a complex in vivo model.
Troubleshooting Steps:
Pharmacokinetic Analysis: Ensure A-770041 reaches the target tissue at a concentration sufficient to inhibit Lck without engaging off-targets. A-770041 is known to be orally bioavailable.[1][4]
In Vivo Dose Titration: Perform in vivo dose-response studies to find the optimal therapeutic window.
Ex Vivo Analysis: Isolate cells or tissues from the treated animal to confirm Lck target engagement and assess off-target pathway modulation.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of A-770041 against its primary target, Lck, and other Src family kinases.
Protocol 1: Dose-Response Curve for On-Target Lck Inhibition
Objective: To determine the optimal concentration of A-770041 for inhibiting Lck phosphorylation in a cellular context.
Methodology:
Cell Culture: Culture your target cells (e.g., Jurkat T-cells) to the desired density.
Compound Preparation: Prepare a stock solution of A-770041 in DMSO. Create a serial dilution of A-770041 in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
Cell Treatment: Treat the cells with the different concentrations of A-770041 for a predetermined time (e.g., 1-2 hours).
Cell Lysis: Lyse the cells to extract proteins.
Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of Lck (e.g., at Tyr394) and a downstream target. Use an antibody for total Lck as a loading control.
Data Analysis: Quantify the band intensities and plot the percentage of inhibition of phosphorylation against the log of the A-770041 concentration to determine the EC50.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify the broader kinase off-targets of A-770041.
Methodology:
Service Provider: Engage a commercial service provider that offers kinase screening panels (e.g., KINOMEscan, Reaction Biology).
Compound Submission: Provide a sample of A-770041 at a specified concentration (e.g., 1 µM).
Assay Performance: The service provider will perform binding or activity assays against a large panel of recombinant kinases (e.g., over 400 kinases).
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity for each kinase in the panel. This will generate a comprehensive selectivity profile and identify potential off-targets.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-770041, a selective Src-family Lck inhibitor. Troubleshooting Guide This guide addresses s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-770041, a selective Src-family Lck inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with A-770041.
Question: Why am I not observing the expected inhibition of T-cell activation or IL-2 production?
Possible Causes and Solutions:
Inadequate Concentration: The effective concentration of A-770041 can vary between cell types and experimental conditions.
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific assay. The EC50 for inhibiting anti-CD3 induced IL-2 production is approximately 80 nM, and inhibitory effects on Lck phosphorylation in murine CD4+ T-cells have been observed at concentrations of 100 nM and higher.[1][2][3][4]
Compound Solubility and Stability: A-770041 has specific solubility requirements. Improper dissolution or storage can lead to loss of activity.
Recommendation: For in vitro studies, prepare a fresh stock solution in DMSO. For in vivo experiments, follow established protocols for formulation, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Stock solutions should be stored at -20°C or -80°C and used within one to two years, respectively.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
High ATP Concentration in Assay: The inhibitory activity of A-770041 is dependent on the concentration of ATP.
Recommendation: Be aware that the reported IC50 of 147 nM for Lck was determined in the presence of 1 mM ATP.[1][2] If your assay conditions have a significantly higher ATP concentration, a higher concentration of A-770041 may be required to achieve effective inhibition.
Question: I am observing unexpected off-target effects. How can I confirm they are not due to Lck inhibition?
Possible Causes and Solutions:
Inhibition of Other Src Family Kinases: While A-770041 is selective for Lck, it can inhibit other Src family kinases at higher concentrations.
Recommendation: Titrate A-770041 to the lowest effective concentration for Lck inhibition in your system. Refer to the selectivity profile to assess the potential for off-target effects at the concentration you are using. Consider using a structurally different Lck inhibitor as a control to confirm that the observed phenotype is specific to Lck inhibition.
Cellular Health: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as a specific effect.
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to a general loss of cell health.
Frequently Asked Questions (FAQs)
What is the mechanism of action of A-770041?
A-770041 is a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck is a key signaling molecule in T-cells, and its inhibition blocks T-cell activation and proliferation, as well as the production of interleukin-2 (IL-2).[2]
What is the selectivity profile of A-770041?
A-770041 exhibits significant selectivity for Lck over other Src family kinases.
Technical Support Center: Improving the In Vivo Oral Bioavailability of A-770041
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the oral bioavailability of A-770041, a selective Lck inhibitor.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Lower than expected oral bioavailability of A-770041 in preclinical models.
Question: My in vivo study in rats shows an oral bioavailability for A-770041 significantly lower than the reported ~34%. What are the potential causes and how can I troubleshoot this?
Answer: Low oral bioavailability can stem from several factors, including poor solubility, low permeability, and extensive first-pass metabolism. Here’s a systematic approach to troubleshoot this issue:
Verify Formulation and Administration:
Vehicle Composition: The choice of vehicle is critical. For the original pharmacokinetic studies in rats, a suitable formulation was used to achieve the reported bioavailability. Commercial suppliers often recommend a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1] Ensure your formulation is homogenous and the compound is fully dissolved or uniformly suspended. In some studies, for daily gavage in mice, A-770041 has been administered in distilled water , suggesting that for certain applications, a simpler vehicle may be sufficient.
Administration Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration, which would lead to no oral absorption.
Assess Physicochemical Properties:
Solubility: A-770041 is a lipophilic molecule with low aqueous solubility. If the compound precipitates in the gastrointestinal (GI) tract, its absorption will be limited. Consider performing in vitro solubility tests in simulated gastric and intestinal fluids.
Investigate Metabolism:
First-Pass Metabolism: Pyrazolopyrimidine kinase inhibitors can be susceptible to first-pass metabolism in the gut wall and liver.[2] While specific metabolic pathways for A-770041 are not detailed in the literature, this is a likely contributor to its incomplete bioavailability. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the extent of metabolism.
Issue 2: High variability in plasma concentrations of A-770041 between individual animals.
Question: I am observing significant inter-individual variability in the plasma exposure (AUC and Cmax) of A-770041 after oral administration. What could be the reasons and what steps can I take to minimize this?
Answer: High variability is a common challenge with orally administered drugs, especially those with poor solubility.
Formulation Homogeneity: Ensure that your dosing formulation is consistently prepared and homogenous. If it is a suspension, ensure it is well-mixed before dosing each animal.
Food Effect: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing.
GI Tract Physiology: Factors such as gastric pH and GI motility can vary between animals and affect drug dissolution and absorption. While difficult to control, being aware of these factors is important for data interpretation.
Genetic Polymorphisms: Differences in drug-metabolizing enzymes and transporters among animals can contribute to variability. Using a well-characterized and genetically homogenous animal strain can help minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of A-770041?
A1: The oral bioavailability (F) of A-770041 in rats has been reported to be 34.1 ± 7.2% at a dose of 10 mg/kg.[3]
Q2: What is the primary target of A-770041 and what is its mechanism of action?
A2: A-770041 is a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[3] Lck is a key enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition prevents T-cell activation and proliferation.[3]
Q3: Are there any suggested formulation strategies to improve the oral bioavailability of A-770041?
A3: While specific formulation optimization studies for A-770041 are not published, general strategies for improving the bioavailability of poorly soluble kinase inhibitors can be applied. These include:
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[4][5]
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
Q4: What is known about the metabolism of A-770041?
A4: Specific metabolic pathways for A-770041 have not been detailed in the available literature. However, like many other kinase inhibitors, it is likely metabolized by cytochrome P450 enzymes in the liver.[2] Glucuronidation is also a common metabolic pathway for pyrazolopyrimidine-based compounds.[2] High first-pass metabolism is a potential reason for its incomplete oral bioavailability.[4][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of A-770041 in Rats
Protocol 1: In Vivo Oral Bioavailability Study in Rats (Based on Stachlewitz et al., 2005)
Animal Model: Male Lewis rats are a suitable model.[3]
Formulation:
Oral (PO): While the exact vehicle in the original study is not specified, a common formulation for similar compounds is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Intravenous (IV): For the determination of absolute bioavailability, an IV formulation in a suitable vehicle (e.g., saline with a co-solvent like DMSO) is required.
Dosing:
Administer A-770041 at the desired dose (e.g., 10 mg/kg) via oral gavage for the oral group and via tail vein injection for the IV group.[3]
Blood Sampling:
Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
Sample Processing:
Process the blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of A-770041 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Pharmacokinetic Analysis:
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
A-770041 Technical Support Center: Stability and Handling in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of A-770041 in various experimental settings. The following informa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of A-770041 in various experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of A-770041?
A1: A-770041 is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. For stock solutions, high-purity, anhydrous DMSO is recommended.[1][2] Prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the volume of organic solvent in your final assay medium.
Q2: What are the recommended storage conditions for A-770041?
A2: Solid A-770041 powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][3] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[4]
Q3: I've heard that A-770041 solutions are unstable. Is this true?
A3: Yes, it is reported that solutions of A-770041 can be unstable. It is highly recommended to prepare fresh working solutions from your stock for each experiment.[5] If you purchase pre-made solutions, it is advisable to use them promptly upon receipt.[5]
Q4: My A-770041 solution in my experimental buffer appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This is a common issue with compounds of the pyrazolo[3,4-d]pyrimidine class due to their low aqueous solubility.[6][7][8] Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration and unreliable results. Refer to the troubleshooting guide below to address this issue.
Q5: How can I assess the stability of A-770041 in my specific experimental buffer?
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Cloudiness or Precipitation Upon Dilution in Aqueous Buffer
The aqueous solubility of A-770041 has been exceeded.
- Decrease the final concentration of A-770041 in your assay. - Increase the percentage of DMSO in your final working solution (be mindful of solvent tolerance of your experimental system). - Consider using a formulation with solubilizing agents, such as those used for in vivo studies (e.g., PEG300, Tween-80), if compatible with your assay.[3]
Inconsistent or Lower-Than-Expected Activity
Degradation of A-770041 in the working solution.
- Always prepare fresh working solutions immediately before use.[5] - Minimize the time the compound spends in aqueous buffer before and during the experiment. - Perform a stability check of A-770041 in your specific assay buffer (see protocol below).
Difficulty Dissolving the Solid Compound
Physicochemical properties of the compound.
- Use high-purity, anhydrous DMSO for stock solutions.[1][2] - Sonication can aid in the dissolution of A-770041 in DMSO.[1]
Appearance of New Peaks in HPLC/LC-MS Analysis
Chemical degradation of A-770041.
- Ensure proper storage of solid compound and stock solutions (protected from light and moisture at recommended temperatures). - Prepare fresh working solutions for each experiment.[5]
Quantitative Data Summary
While specific stability data in various buffers is not publicly available, the following table summarizes the known solubility and storage information for A-770041.
Protocol 1: Preparation of A-770041 Stock Solution
Materials:
A-770041 solid powder
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Allow the vial of solid A-770041 to equilibrate to room temperature before opening.
Weigh the desired amount of A-770041 powder in a sterile microcentrifuge tube.
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
Vortex the tube for several minutes to facilitate dissolution.
If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[1]
Store the stock solution in single-use aliquots at -80°C.
Protocol 2: Short-Term Stability Assessment of A-770041 in an Aqueous Buffer
Materials:
A-770041 stock solution (e.g., 10 mM in DMSO)
Experimental buffer of interest (e.g., PBS, TRIS, HEPES)
HPLC-UV or LC-MS/MS system
Procedure:
Prepare Working Solution: Dilute the A-770041 stock solution to your final experimental concentration in the chosen aqueous buffer.
Initial Analysis (T=0): Immediately after preparation, take a sample of the working solution and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial peak area of A-770041.
Incubation: Store the remaining working solution under your intended experimental conditions (e.g., 37°C).
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take samples of the incubated solution and analyze them using the same HPLC-UV or LC-MS/MS method.
Data Analysis: Compare the peak area of A-770041 at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.
Visualizations
Lck Signaling Pathway
Caption: Lck signaling pathway and the inhibitory action of A-770041.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of A-770041.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting logic for A-770041 precipitation.
How to prevent A-770041 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of A-770041 to prevent its degradation. Below you will find frequently a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of A-770041 to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and integrity of your A-770041 samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for A-770041 powder?
A1: A-770041 as a solid powder is relatively stable. For long-term storage, it is recommended to store the powder at -20°C. Under these conditions, it can be stable for at least three to four years.[1][2]
Q2: How should I store A-770041 after dissolving it in a solvent?
A2: Solutions of A-770041 are known to be less stable than the powder form.[2] It is highly recommended to prepare solutions fresh for immediate use.[2][3] If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for a shorter duration of up to one year.[4][5]
Q3: What solvents are recommended for dissolving A-770041?
A3: A-770041 is soluble in DMSO at concentrations of approximately 20 mg/mL (32.17 mM).[4][5] Sonication may be required to aid dissolution.[4][5] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline are often used, but these working solutions should be prepared fresh on the day of use.
Q4: What are the known degradation pathways for A-770041?
A4: Currently, there is limited publicly available information detailing the specific degradation pathways of A-770041. As a complex organic molecule with a pyrazolopyrimidine core, it may be susceptible to hydrolysis, oxidation, and photodegradation. The pyrazolopyrimidine ring system can undergo oxidation.[1] Hydrolysis of functional groups on the molecule is also a potential degradation route.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent experimental results
Degradation of A-770041 stock solution.
Prepare a fresh stock solution of A-770041 from powder. Avoid using old stock solutions, especially if they have been stored at -20°C for an extended period or subjected to multiple freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing
Poor solubility or compound precipitation.
Before use, warm the vial to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, sonication may be used.[4][5]
Loss of compound activity over time
Instability of A-770041 in the chosen solvent or storage conditions.
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[5] Consider performing a stability study in your specific experimental buffer.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for A-770041
Protocol 1: Preparation of A-770041 Stock Solution
Allow the A-770041 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
Weigh the desired amount of A-770041 powder in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.
Visually inspect the solution to ensure there are no undissolved particles.
For storage, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of A-770041 Stability in Solution
This protocol outlines a general procedure to assess the stability of A-770041 in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
Preparation of Standards:
Prepare a fresh stock solution of A-770041 in DMSO at a known concentration (e.g., 10 mM). This will serve as the time-zero (T=0) reference standard.
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.
Sample Preparation for Stability Study:
Dilute the A-770041 stock solution to the desired final concentration in the solvent or buffer of interest (e.g., cell culture medium, phosphate-buffered saline).
Divide the solution into multiple aliquots in separate vials.
Storage Conditions:
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
Time-Point Analysis:
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
Immediately analyze the samples by HPLC.
HPLC Analysis:
Use a suitable C18 reverse-phase HPLC column.
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
Monitor the elution of A-770041 and any potential degradation products using a UV detector at a wavelength where A-770041 has maximum absorbance.
The peak area of A-770041 at each time point is compared to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Lck signaling pathway and the inhibitory action of A-770041.
Caption: Workflow for assessing the stability of A-770041 in solution.
Caption: Hypothetical degradation pathways for A-770041.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, A-770041. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, A-770041.
Frequently Asked Questions (FAQs)
Q1: What is A-770041 and what is its primary mechanism of action?
A-770041 is a selective and orally active small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production.[3][5] A-770041 exerts its effects by binding to the ATP-binding site of Lck, thereby inhibiting its kinase activity and downstream signaling pathways.
Q2: What are the common applications of A-770041 in research?
A-770041 is primarily used in immunology and cancer research. Its ability to suppress T-cell activation makes it a valuable tool for studying autoimmune diseases, organ transplant rejection, and inflammatory conditions.[3][6] It has been shown to prevent heart allograft rejection in animal models.[3] Additionally, its role in modulating signaling pathways in cancer cells is an active area of investigation.
Q3: How should I prepare and store A-770041 stock solutions?
A-770041 is typically supplied as a powder. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] Vendor recommendations suggest that stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] However, it is crucial to note that solutions of A-770041 can be unstable.[2] It is recommended to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[2]
Q4: What are the known off-target effects of A-770041?
While A-770041 is a selective Lck inhibitor, it can exhibit activity against other Src family kinases, particularly at higher concentrations. It is reported to be 300-fold selective for Lck over Fyn.[1][3] However, its selectivity is lower against other kinases like Src, Fgr, and Hck.[1] Therefore, at higher concentrations (e.g., >1 µM), off-target effects are more likely. It is crucial to use the lowest effective concentration possible and include appropriate controls to account for potential off-target effects.
Troubleshooting Guides
Problem 1: Difficulty Dissolving A-770041 Powder
Possible Cause: The compound may have low solubility in the chosen solvent.
Solution:
Ensure you are using a high-purity, anhydrous solvent like DMSO.
Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution.
Sonication for 10-15 minutes can also help to dissolve the powder.[4]
For in vivo preparations, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary to achieve a stable suspension or solution.[1]
Problem 2: Inconsistent or No Inhibition of Lck Phosphorylation in Western Blot
Possible Cause 1: Inactive Compound.
Solution: Ensure the A-770041 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Possible Cause 2: Suboptimal Experimental Conditions.
Solution:
Titrate A-770041 Concentration: The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Optimize Incubation Time: A pre-incubation time of at least 1-2 hours with A-770041 before stimulation is often necessary to allow for cellular uptake and target engagement.
Check Cell Stimulation: Ensure your method for activating T-cells (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin) is working effectively. Include a positive control for Lck phosphorylation (stimulated cells without inhibitor).
Possible Cause 3: Western Blotting Issues.
Solution: Refer to general Western blot troubleshooting guides for issues related to antibody concentrations, transfer efficiency, and detection. Use a validated phospho-Lck antibody and ensure you are probing for the correct phosphorylation site (e.g., Tyr394 for activation).
Problem 3: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause 1: High Concentration of A-770041.
Solution: High concentrations of A-770041 can induce off-target effects and cytotoxicity. Determine the IC50 for your cell line and use concentrations around this value. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxic profile of A-770041 in your specific cell line.
Possible Cause 2: High DMSO Concentration.
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as DMSO itself can be toxic to cells.
Problem 4: Interference with Fluorescent Assays
Possible Cause: Some small molecules can be inherently fluorescent or can quench the fluorescence of dyes used in assays.
Solution:
Run a control with A-770041 alone (without cells or other reagents) to check for autofluorescence at the excitation and emission wavelengths of your assay.
If interference is observed, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay readout (e.g., luminescence-based).
Data Presentation
Table 1: Kinase Inhibitory Activity of A-770041
Kinase
IC50 (µM)
Selectivity vs. Lck
Lck
0.147
1x
Src
9.1
~62x
Fgr
14.1
~96x
Fyn
44.1
~300x
Data compiled from MedChemExpress product information.[1]
Table 2: In Vitro and In Vivo Efficacy of A-770041
Table 3: IC50 Values of A-770041 in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
HCT-116
Colon Carcinoma
>30
MCF7
Breast Carcinoma
>30
NCI-H460
Non-Small Cell Lung Carcinoma
>30
A549
Lung Adenocarcinoma
Not specified
PC-3
Prostate Adenocarcinoma
Not specified
Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database and Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Note that for some cell lines, A-770041 showed low potency.[7][8]
Experimental Protocols
Protocol 1: Western Blot for Lck Phosphorylation
This protocol is adapted from a study investigating Lck inhibition in murine CD4+ T-cells.[9][10]
Cell Culture and Treatment:
Culture murine CD4+ T-cells (e.g., isolated from spleen) in appropriate media (e.g., RPMI).
Pre-incubate cells with varying concentrations of A-770041 (e.g., 0, 100, 500, 1000 nM) for 1-2 hours at 37°C.[9][10]
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce Lck phosphorylation.[9][10]
Cell Lysis:
Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS.
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
Protein Quantification:
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against phospho-Lck (e.g., anti-pLck Tyr394) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detect the signal using an ECL substrate and an imaging system.
Strip the membrane and re-probe for total Lck and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
Protocol 2: In Vitro Lck Kinase Assay
This protocol is a general guideline for an in vitro kinase assay using recombinant Lck.
Reagents and Buffers:
Recombinant active Lck protein.
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).
ATP solution (concentration should be at or near the Km for Lck, if known).
Lck substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
Technical Support Center: Validating A-770041 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of A-770041, a selective Lc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of A-770041, a selective Lck inhibitor, in a new cell line.
This section addresses common issues that may arise during the experimental validation of A-770041.
Question
Answer & Troubleshooting Steps
1. What is the primary target of A-770041 and its expected potency?
A-770041 is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] It has a reported IC50 value of approximately 147 nM for Lck.[1][2][3] Its selectivity is noteworthy, being about 300-fold more selective for Lck than for Fyn, another Src family kinase involved in T-cell signaling.[1][2][3]
2. My cells are not responding to A-770041 treatment. What could be the reason?
There are several potential reasons for a lack of response: - Low Lck Expression: Confirm that your new cell line expresses Lck at a sufficient level. Lck is primarily expressed in lymphocytes.[1] You can verify expression using Western blotting or qPCR. - Suboptimal Drug Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. Effective concentrations in cellular assays have been reported in the range of 100 nM to 10 µM.[4] - Cell Permeability Issues: While A-770041 is orally bioavailable, cell membrane permeability can differ.[1] If direct target inhibition is not observed, consider using a cell lysis and in vitro kinase assay to confirm direct inhibition of Lck from your cell lysate. - Inactive Compound: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for your experiments, as solutions can be unstable.[2][3]
3. How can I confirm that A-770041 is engaging its target (Lck) in my cells?
Target engagement can be confirmed by observing the inhibition of Lck phosphorylation.[4][5] A common method is to stimulate the cells (e.g., with anti-CD3/CD28 antibodies for T-cells) and then perform a Western blot to detect phosphorylated Lck (p-Lck).[4][5] A decrease in the p-Lck signal in A-770041-treated cells compared to a vehicle control would indicate target engagement.
4. What are the expected downstream effects of Lck inhibition by A-770041?
Inhibition of Lck should block downstream signaling pathways associated with T-cell activation.[6] Key downstream effects include: - A reduction in the production of cytokines like IL-2.[1][7] - Decreased phosphorylation of downstream signaling molecules.[1] - In some contexts, suppression of TGF-β production, particularly in regulatory T-cells (Tregs).[4][5][8] - Inhibition of T-cell proliferation and activation.[6]
5. I am observing off-target effects. How can I be sure my results are specific to Lck inhibition?
While A-770041 is selective, it can inhibit other Src family kinases at higher concentrations. To ensure specificity: - Use the Lowest Effective Concentration: Determine the minimal concentration that inhibits Lck phosphorylation without affecting other kinases. - Orthogonal Approaches: Use a structurally different Lck inhibitor to see if it phenocopies the effects of A-770041.[9] - Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce Lck expression and see if this mimics the effect of A-770041.[10] - Rescue Experiments: If possible, express a drug-resistant mutant of Lck to see if it reverses the effects of A-770041.
6. What are appropriate positive and negative controls for my experiments?
- Positive Controls: A known cell line that is responsive to A-770041. For signaling experiments, a potent, well-characterized stimulus (like anti-CD3/CD28 for T-cells) to activate the Lck pathway is crucial.[4][5] - Negative Controls: A vehicle control (e.g., DMSO) is essential.[11] Additionally, using a cell line that does not express Lck can serve as a negative control for phenotypic assays.
Quantitative Data Summary
The following tables summarize the reported potency and effective concentrations of A-770041 from various studies.
Table 1: In Vitro Potency of A-770041 Against Src Family Kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-770041. Our goal is to help you optimize your dose-res...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-770041. Our goal is to help you optimize your dose-response curve experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is A-770041 and what is its primary mechanism of action?
A-770041 is a selective and orally active small-molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[2][4] By inhibiting Lck, A-770041 effectively suppresses these T-cell mediated responses.
Q2: What are the key in vitro potency and selectivity values for A-770041?
A-770041 exhibits high potency for Lck and selectivity over other Src family kinases. The key quantitative data are summarized in the table below.
Inhibition of Concanavalin A-stimulated IL-2 production.[2]
Lck Phosphorylation
Murine CD4+ T-cells
≥100 nM
Murine
Inhibitory effect observed at concentrations of 100 nM and above.[4][5]
Q3: What is the recommended starting concentration range for A-770041 in cell-based assays?
Based on published data, a good starting point for dose-response experiments in cell-based assays is to use a concentration range that brackets the EC50 for a relevant cellular endpoint. For example, to inhibit anti-CD3 induced IL-2 production, a dose range of 0 to 30 µM has been used, with an EC50 of approximately 80 nM.[1] For inhibiting Lck phosphorylation in murine CD4+ T-cells, concentrations between 100 nM and 1000 nM have shown efficacy.[4][5] We recommend performing a broad dose-response curve (e.g., 1 nM to 50 µM) in your specific cell system to determine the optimal concentration range.
Q4: How should I prepare and store A-770041 stock solutions?
A-770041 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil may be required to achieve the desired concentration and solubility.[1]
Troubleshooting Guide
Problem 1: I am observing a shallow or inconsistent dose-response curve.
A shallow or inconsistent dose-response curve can arise from several factors. Here are some potential causes and solutions:
Compound Solubility: A-770041 may precipitate at higher concentrations in aqueous media.
Solution: Visually inspect your working solutions for any signs of precipitation. If observed, you can try gentle heating or sonication to aid dissolution.[1] Consider preparing fresh dilutions for each experiment. For in vivo work, specific solubilizing agents may be necessary.[1]
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable results.
Solution: Ensure your cells are in the logarithmic growth phase and have high viability. Use a consistent cell seeding density across all wells and plates.
Assay Incubation Time: The duration of exposure to A-770041 can impact the observed effect.
Solution: Optimize the incubation time for your specific assay. For signaling pathway studies (e.g., Lck phosphorylation), shorter incubation times (e.g., 5 minutes to 2 hours) may be sufficient.[1][4][5] For functional assays (e.g., cytokine production), longer incubation times (e.g., 24 hours) might be necessary.[4][5]
Problem 2: My IC50/EC50 value is significantly different from the published values.
Discrepancies in potency values can be due to variations in experimental conditions.
ATP Concentration (for enzymatic assays): The IC50 of ATP-competitive inhibitors like A-770041 is highly dependent on the ATP concentration in the assay. The reported IC50 of 147 nM was determined in the presence of 1 mM ATP.[1][2][3]
Solution: Ensure that the ATP concentration in your enzymatic assay is consistent and well-documented. If you are using a different ATP concentration, expect a shift in the IC50 value.
Cell Type and Assay Endpoint: The cellular context and the specific downstream event being measured will influence the effective concentration.
Solution: Be aware that different cell lines may have varying levels of Lck expression or downstream signaling pathway activity, leading to different sensitivities to A-770041. The EC50 for inhibiting Lck phosphorylation directly may differ from the EC50 for inhibiting a downstream functional outcome like IL-2 production.
Problem 3: I am observing significant cell death at higher concentrations of A-770041.
High concentrations of any compound can lead to off-target effects and cytotoxicity.
Off-Target Kinase Inhibition: While A-770041 is selective for Lck, at higher concentrations, it may inhibit other kinases that are important for cell survival.
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range of A-770041 in your cell line. Aim to use concentrations that are effective at inhibiting Lck without causing significant cell death.
Solvent Toxicity: The vehicle used to dissolve A-770041, typically DMSO, can be toxic to cells at higher concentrations.
Solution: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically ≤ 0.5%).
Experimental Protocols
Protocol 1: In Vitro Lck Phosphorylation Inhibition Assay
This protocol is adapted from studies investigating the effect of A-770041 on Lck phosphorylation in T-cells.[4][5]
Cell Preparation: Isolate murine CD4+ T-cells from the spleen using magnetic-activated cell sorting (MACS).
Cell Stimulation: Stimulate the CD4+ T-cells with anti-CD3/CD28 antibodies.
A-770041 Treatment: Incubate the stimulated cells with varying concentrations of A-770041 (e.g., 0, 100, 300, 1000 nM) for 5 minutes.
Cell Lysis: Lyse the cells to extract proteins.
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated Lck (p-Lck) and total Lck.
Data Analysis: Quantify the band intensities and calculate the ratio of p-Lck to total Lck for each concentration of A-770041.
Protocol 2: In Vitro IL-2 Production Inhibition Assay
This protocol is based on the characterization of A-770041's effect on T-cell cytokine production.[1][2]
Cell Preparation: Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).
A-770041 Treatment: Pre-incubate the cells with a dose range of A-770041 (e.g., 0-30 µM) for 2 hours.
Cell Stimulation: Stimulate the cells with anti-CD3 antibodies or Concanavalin A to induce IL-2 production.
Incubation: Incubate the cells for a period sufficient for IL-2 secretion (e.g., 24 hours).
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit.
Data Analysis: Plot the IL-2 concentration against the log of the A-770041 concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: A-770041 inhibits the Lck signaling pathway in T-cells.
Caption: Experimental workflow for A-770041 dose-response curve generation.
A Comparative Analysis of A-770041 and Other Src Kinase Inhibitors for Researchers
In the landscape of targeted cancer therapy and immunological research, inhibitors of Src family kinases (SFKs) represent a critical class of therapeutic and investigational agents. This guide provides a detailed compari...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted cancer therapy and immunological research, inhibitors of Src family kinases (SFKs) represent a critical class of therapeutic and investigational agents. This guide provides a detailed comparison of the selectivity of A-770041 against other prominent Src kinase inhibitors, namely Dasatinib, Saracatinib (AZD0530), and Bosutinib. The information is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the biochemical potency and selectivity of these compounds, supported by experimental data and methodologies.
Introduction to Src Family Kinases and A-770041
The Src family of non-receptor tyrosine kinases comprises nine members in humans (Src, Fyn, Yes, Blk, Fgr, Hck, Lck, Lyn, and Frk) that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of SFK activity is a frequent event in various cancers, making them a key target for therapeutic intervention.
A-770041 is a potent and selective small-molecule inhibitor, initially investigated for its immunosuppressive properties by targeting Lymphocyte-specific protein tyrosine kinase (Lck), a critical component of T-cell signaling.[2][3] Its selectivity profile within the Src family makes it a valuable tool for dissecting the specific roles of Lck and for potential therapeutic applications where targeted immunosuppression is desired.
Quantitative Comparison of Inhibitor Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values of A-770041 and other selected Src kinase inhibitors against various Src family kinases. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results.
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
Key Observations:
A-770041 demonstrates notable selectivity for Lck over other Src family kinases, with IC50 values for Src, Fyn, and Fgr being significantly higher. Specifically, it is approximately 300-fold more selective for Lck than for Fyn.[2]
Dasatinib is a potent, multi-targeted inhibitor with low nanomolar IC50 values against a broad range of Src family kinases.[4]
Saracatinib (AZD0530) also exhibits potent, low nanomolar inhibition across several Src family members, including c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk.[5]
Bosutinib is a potent inhibitor of Src and Abl kinases, with a very low IC50 for Src.[6]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a generalized protocol for a biochemical in vitro kinase assay, synthesized from common methodologies like radiometric and fluorescence-based assays.
Representative In Vitro Kinase Assay Protocol for IC50 Determination
This protocol outlines the general steps for measuring the inhibitory activity of a compound against a purified kinase.
1. Reagents and Materials:
Purified recombinant Src family kinase (e.g., Lck, Src)
Kinase-specific peptide substrate
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
ATP solution (non-radioactive)
[γ-³²P]ATP (for radiometric assays) or a suitable reagent for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay kit)
Test inhibitor (e.g., A-770041) serially diluted in DMSO
Phosphocellulose paper (for radiometric assays) or appropriate microplate reader for the chosen detection method
Wash buffer (e.g., 0.75% phosphoric acid for radiometric assays)
Scintillation counter (for radiometric assays)
2. Assay Procedure:
Prepare Reagent Mix: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
Inhibitor Addition: In a microplate, add serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a no-inhibitor control.
Initiate Kinase Reaction: Add the reagent mix to the wells containing the inhibitor. To start the reaction, add a mixture of ATP and [γ-³²P]ATP (for radiometric assays) or just ATP for non-radiometric assays. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
Stop Reaction and Detection:
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, corresponding to kinase activity, is then quantified using a scintillation counter.
Non-Radiometric Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, by adding the detection reagents according to the manufacturer's protocol. Measure the luminescence using a plate reader.
Data Analysis:
Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Key Concepts
To better understand the context of Src kinase inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: A simplified diagram of the Src signaling pathway.
A-770041 vs. Cyclosporin A: A Comparative Guide to Immunosuppression in Allograft Rejection
In the field of transplantation immunology, preventing allograft rejection is paramount to long-term graft survival. This guide provides a detailed comparison of two immunosuppressive agents, A-770041 and the widely-used...
Author: BenchChem Technical Support Team. Date: December 2025
In the field of transplantation immunology, preventing allograft rejection is paramount to long-term graft survival. This guide provides a detailed comparison of two immunosuppressive agents, A-770041 and the widely-used Cyclosporin A, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical data, and provide detailed experimental protocols for relevant assays.
Mechanism of Action: Two Distinct Pathways to Immunosuppression
A-770041 and Cyclosporin A prevent T-cell activation and proliferation, a critical step in the allograft rejection cascade, through entirely different molecular pathways.
A-770041: Targeting Lck in T-Cell Receptor Signaling
A-770041 is a selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a Src family tyrosine kinase that plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling.[3] Upon TCR engagement with an antigen, Lck is activated and phosphorylates key downstream signaling molecules, leading to a cascade that results in T-cell proliferation and the production of crucial cytokines like Interleukin-2 (IL-2).[4][5]
By inhibiting Lck, A-770041 effectively blocks this initial signaling step, thereby preventing T-cell activation and the subsequent immune response against the allograft.[4] It is a potent inhibitor of Lck with an IC50 of 147 nM and demonstrates high selectivity (300-fold) over Fyn, another Src family kinase involved in T-cell signaling.[1][2][5]
Figure 1. A-770041 inhibits Lck, an early step in TCR signaling.
Cyclosporin A: The Calcineurin/NFAT Pathway Inhibitor
Cyclosporin A (CsA) is a well-established immunosuppressant that acts further downstream in the T-cell activation pathway.[6] It belongs to the class of calcineurin inhibitors.[7] Inside the T-cell, CsA binds to an intracellular protein called cyclophilin.[6] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7]
The primary role of activated calcineurin is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[8] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to upregulate the expression of genes crucial for T-cell activation, most notably IL-2.[8][9] By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and nuclear translocation, thus halting IL-2 gene transcription and blocking T-cell proliferation.[6][9]
A-770041: A Comparative Guide to its Validation as a T-cell Proliferation Inhibitor
This guide provides a comprehensive comparison of A-770041, a selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), with other alternative compounds used to modulate T-cell proliferation. It is in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of A-770041, a selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), with other alternative compounds used to modulate T-cell proliferation. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of appropriate research tools.
Mechanism of Action: Targeting the Lck Signaling Pathway
A-770041 exerts its inhibitory effect on T-cell proliferation by targeting Lck, a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a pivotal role in the initial stages of T-cell activation.[2][4][5] Upon TCR engagement, Lck phosphorylates downstream signaling molecules, leading to a cascade of events that culminates in T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][2] A-770041 selectively inhibits the kinase activity of Lck, thereby blocking this signaling pathway and preventing T-cell proliferation.[1][3]
Caption: A-770041 inhibits T-cell activation by blocking Lck.
Comparative Performance Data
A-770041 has been demonstrated to be a potent and selective inhibitor of Lck. The following table summarizes its performance in comparison to other known inhibitors of T-cell proliferation.
Highly selective for Lck over other Src family kinases like Fyn (300-fold).[1][3] Orally bioavailable and effective in vivo in preventing heart allograft rejection.[1][2]
Also an Abl kinase inhibitor used in cancer therapy. Shows inhibition of T-cell proliferation and Lck activity.[6]
Imatinib
Lck, Abl, c-Kit, PDGFR
IC50 (Lck): 1250 nM
Another Abl kinase inhibitor with known effects on T-cells.[6]
Cyclosporin A
Calcineurin
Varies by assay (nM range)
A widely used immunosuppressant that acts downstream of the TCR signaling cascade by inhibiting calcineurin, a key enzyme for NFAT activation.
SU 6656
Src family kinases
Not specified in provided context
A general Src family kinase inhibitor.
Dasatinib
Bcr-Abl, Src family kinases
Not specified in provided context
A potent inhibitor of Bcr-Abl and Src family kinases.
Experimental Protocols
In vitro Lck Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Lck.
Reagents: Recombinant Lck enzyme, a specific peptide substrate, ATP, and the test compound (e.g., A-770041).
Procedure:
The Lck enzyme is incubated with varying concentrations of the test compound.
The kinase reaction is initiated by adding the peptide substrate and ATP.
The reaction is allowed to proceed for a defined period at a controlled temperature.
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
Data Analysis: The concentration of the compound that inhibits 50% of the Lck kinase activity (IC50) is calculated from a dose-response curve.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Stimulation: Plate the PBMCs and stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA).
Treatment: Add varying concentrations of the test compound (e.g., A-770041) to the stimulated cells.
Incubation: Culture the cells for a period of 3-5 days.
Proliferation Measurement:
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours. Proliferating cells will incorporate the radiolabel into their DNA. Measure the incorporated radioactivity using a scintillation counter.
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.[6]
Data Analysis: Determine the concentration of the compound that inhibits 50% of T-cell proliferation (IC50) by plotting the proliferation data against the compound concentration.
IL-2 Production Assay
This assay quantifies the production of the key cytokine IL-2 by activated T-cells.
Procedure: Follow steps 1-3 of the T-cell proliferation assay.
Supernatant Collection: After 24-48 hours of culture, collect the cell culture supernatant.
Quantification: Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.
Data Analysis: Calculate the effective concentration of the compound that inhibits 50% of IL-2 production (EC50) from a dose-response curve.
Caption: Workflow for validating A-770041's effect on T-cells.
Conclusion
A-770041 is a potent and highly selective inhibitor of Lck, demonstrating significant efficacy in blocking T-cell proliferation and activation both in vitro and in vivo. Its high selectivity for Lck over other Src family kinases makes it a valuable tool for specifically interrogating the role of Lck in T-cell signaling. While broader spectrum inhibitors like Nintedanib and Nilotinib also impact T-cell function, their effects are not solely attributable to Lck inhibition. In contrast, immunosuppressants like Cyclosporin A act on a different node of the T-cell activation pathway. The choice of inhibitor will therefore depend on the specific research question being addressed. For studies requiring precise targeting of the initial TCR signaling event mediated by Lck, A-770041 presents a superior and well-validated option.
A Comparative Analysis of A-770041 and Nintedanib in Preclinical Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of A-770041, a specific inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and nintedanib, a multi-ta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-770041, a specific inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and nintedanib, a multi-targeted tyrosine kinase inhibitor, in the context of lung fibrosis research. This analysis is based on preclinical data, primarily from bleomycin-induced lung fibrosis models, to inform researchers on their distinct mechanisms of action and therapeutic potential.
Executive Summary
Nintedanib is an approved therapeutic for idiopathic pulmonary fibrosis (IPF), exerting its anti-fibrotic effects by inhibiting platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] A-770041, a selective Lck inhibitor, presents an alternative therapeutic strategy by targeting the inflammatory cascade that contributes to fibrosis, specifically by modulating the function of regulatory T-cells (Tregs) and reducing the production of transforming growth factor-beta (TGF-β).[1][4][5] Preclinical evidence suggests that both compounds effectively attenuate lung fibrosis, albeit through different signaling pathways.
Mechanism of Action
Nintedanib: This small molecule inhibitor targets the ATP-binding pockets of PDGFR, FGFR, and VEGFR, thereby blocking the downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts—key events in the pathogenesis of fibrosis.[2][6]
A-770041: This compound specifically inhibits Lck, a tyrosine kinase crucial for T-cell signaling. By inhibiting Lck, A-770041 has been shown to suppress the production of TGF-β1 by Tregs.[1][5] TGF-β is a potent pro-fibrotic cytokine, and its reduction is a key therapeutic target in lung fibrosis. Interestingly, nintedanib has also been shown to inhibit Lck phosphorylation, suggesting a potential overlap in their mechanisms.[1]
Comparative Efficacy in a Bleomycin-Induced Lung Fibrosis Mouse Model
A key preclinical study directly compared the efficacy of A-770041 and nintedanib in a bleomycin-induced lung fibrosis mouse model. The findings from this study are summarized below.
Inhibition of Lck Phosphorylation
Both A-770041 and nintedanib were shown to inhibit the phosphorylation of Lck in murine CD4+ T-cells, indicating that both compounds can modulate T-cell activity.[1]
Compound
Effective Concentration for Lck Phosphorylation Inhibition
Nintedanib
≥ 30 nM
A-770041
≥ 100 nM
In Vivo Efficacy on Lung Fibrosis
Treatment with A-770041 in the early phase (days 0-10 after bleomycin induction) significantly attenuated lung fibrosis, as measured by Ashcroft scores and hydroxyproline content.[1][4]
Treatment Group
Mean Ashcroft Score
Mean Hydroxyproline Content (µ g/lung )
Vehicle
~5.5
~250
A-770041 (5 mg/kg)
~3.5
~180
Nintedanib (60 mg/kg)
Not directly compared in the same figure for this endpoint
Not directly compared in the same figure for this endpoint
Note: Asterisk () indicates a statistically significant difference compared to the vehicle group. Data is estimated from graphical representations in the source study.[1]
Effects on Cellular Processes
While direct comparative studies on cellular processes are limited, the known mechanisms of action allow for an inferred comparison.
Cellular Process
Nintedanib
A-770041
Fibroblast Proliferation
Directly inhibits PDGF- and FGF-stimulated proliferation.[7]
Indirectly inhibits through reduction of pro-fibrotic mediators like TGF-β.
Indirectly inhibits by suppressing TGF-β production.[1]
Collagen Deposition
Reduces TGF-β-stimulated collagen secretion and deposition by lung fibroblasts.[3][9]
Attenuates collagen deposition in vivo, likely as a consequence of reduced fibrosis.[4]
TGF-β Production
Does not directly target TGF-β production.
Suppresses TGF-β production in regulatory T-cells.[1][5]
Signaling Pathways
The distinct mechanisms of A-770041 and nintedanib are illustrated in the following signaling pathway diagrams.
Caption: A-770041 inhibits Lck in Tregs, reducing TGF-β production and subsequent fibroblast activation.
Caption: Nintedanib inhibits PDGFR, FGFR, and VEGFR, blocking downstream signaling for fibroblast proliferation.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
A widely used and accepted model for studying pulmonary fibrosis was employed in the comparative study of A-770041 and nintedanib.[1][10][11]
Caption: Workflow for the bleomycin-induced lung fibrosis model and subsequent analysis.
Detailed Methodology:
Animal Model: Male C57BL/6 mice are commonly used.[12]
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 mg/kg) is administered to anesthetized mice.[1][13]
Drug Administration: A-770041 (e.g., 5 mg/kg) or nintedanib (e.g., 30-120 mg/kg) is administered daily by oral gavage.[1][12] Treatment can be initiated at different phases (early, late, or full) to assess prophylactic versus therapeutic effects.[1]
Assessment of Fibrosis:
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[13]
Hydroxyproline Assay: The total collagen content in the lung is quantified by measuring the amount of hydroxyproline, a major component of collagen.[14]
Immunohistochemistry: Staining for specific markers of fibrosis, such as α-smooth muscle actin (α-SMA), can be performed.
Analysis of Inflammatory and Fibrotic Mediators:
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the concentration of cytokines, such as TGF-β, using ELISA.[1]
Flow Cytometry: Lung tissue can be processed to isolate single cells for flow cytometric analysis of immune cell populations, such as TGF-β-producing Tregs.[1]
Conclusion
Both A-770041 and nintedanib demonstrate significant anti-fibrotic effects in preclinical models of lung fibrosis. Nintedanib acts as a broad inhibitor of key growth factor receptors involved in fibroblast activation, while A-770041 offers a more targeted approach by modulating the inflammatory response through Lck inhibition in T-cells. The finding that nintedanib also inhibits Lck suggests a potential convergence of their mechanisms. Further research is warranted to explore the full therapeutic potential of Lck inhibition, either as a standalone therapy or in combination with other anti-fibrotic agents, for the treatment of pulmonary fibrosis.
A Comparative Guide to A-770041: An Independent Verification of its IC50 Value for Lck
This guide provides a comprehensive comparison of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, with other known Lck inhibitors. The focus is an independent verification of its half-maximal i...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, with other known Lck inhibitors. The focus is an independent verification of its half-maximal inhibitory concentration (IC50) value, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Lck Inhibition: A Comparative Analysis
A-770041 is a selective and orally active inhibitor of the Src-family kinase Lck, with a reported IC50 value of 147 nM when measured in the presence of 1 mM ATP.[1][2][3] This pyrazolo[3,4-d]pyrimidine compound demonstrates significant selectivity for Lck over other Src family kinases also involved in T-cell signaling, such as Fyn, against which it is 300-fold more selective.[1][2][3] The table below summarizes the IC50 values of A-770041 against various kinases, alongside other notable Lck inhibitors for a comprehensive comparison.
Experimental Protocol: Determination of Lck Inhibition
The IC50 value of A-770041 for Lck is typically determined through an enzymatic inhibition assay. The following protocol is a generalized representation based on standard kinase assay methodologies.
Objective: To determine the concentration of A-770041 required to inhibit 50% of Lck kinase activity.
Enzyme and Substrate Preparation: Prepare a solution of recombinant Lck enzyme and the peptide substrate in the assay buffer.
Inhibitor Dilution: Prepare a serial dilution of A-770041 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
Reaction Setup: In a 384-well plate, add the Lck enzyme, the peptide substrate, and the various concentrations of A-770041. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final concentration of ATP should be maintained at 1 mM to reflect physiological conditions.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
Termination and Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent. The signal generated is proportional to the enzyme activity.
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.
Comparative analysis of A-770041's impact on different T-cell subsets
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the small molecule inhibitor A-770041's effects on various T-cell subsets. A-770041 is a selecti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor A-770041's effects on various T-cell subsets. A-770041 is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling.[1] Understanding its differential impact on T-helper (Th) cells, regulatory T-cells (Tregs), and cytotoxic T-lymphocytes (CTLs) is crucial for its potential therapeutic applications in autoimmune diseases, inflammatory disorders, and organ transplantation.
Executive Summary
A-770041 demonstrates a significant and varied impact across different T-cell lineages. Primarily, it suppresses the effector functions of Th1 and Th2 cells, reducing the production of key inflammatory and allergic cytokines, respectively. In a psoriasis model, A-770041 has been shown to attenuate Th1/Th17 immune responses.[2] Conversely, it promotes the function of regulatory T-cells by upregulating their key transcription factor and reducing the secretion of the pro-fibrotic cytokine TGF-β. While direct comprehensive studies on cytotoxic T-lymphocytes are limited, evidence from other Lck inhibitors strongly suggests an inhibition of their cytotoxic capabilities.
Data Presentation: Quantitative Impact of A-770041 on T-Cell Subsets
The following tables summarize the key quantitative findings from various studies investigating the effects of A-770041 on different T-cell subsets. It is important to note that the data are compiled from studies using different experimental models, and direct quantitative comparisons between subsets should be made with caution.
Table 1: Effect of A-770041 on T-helper Cell (Th1 and Th2) Cytokine Production and Transcription Factors
T-Cell Subset
Parameter Measured
Treatment
Model System
Key Finding
Reference
Th1
TNF-α, IFN-γ
A-770041
Imiquimod-induced psoriasis in mice
Significant reduction in the expression of TNF-α and IFN-γ in CD4+ T cells.
Detailed methodologies for the key experiments cited in this guide are provided below.
Analysis of Th1 and Th17 Cytokine Production in a Psoriasis Model[2]
Animal Model: Imiquimod (IMQ)-induced psoriatic inflammation in mice.
Treatment: A-770041 administered to IMQ-treated mice.
Cell Isolation: CD4+ T cells isolated from the spleens of mice.
Analysis:
Western Blot: To measure the expression levels of phosphorylated Lck (p-Lck), PLCγ, p38-MAPK, NFATc1, phosphorylated NFkB (p-NFkB), and phosphorylated STAT3 (p-STAT3).
ELISA: To quantify the protein levels of TNF-α and IFN-γ in the serum or cell culture supernatants.
Flow Cytometry: To determine the percentage of IL-17A producing CD4+ T cells.
Assessment of Th2 Cytokine Production and Treg Population in an Allergic Asthma Model
Animal Model: Cockroach extract (CE)-induced allergic asthma in mice.
Treatment: Intranasal administration of A-770041.
Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissue.
Analysis:
ELISA: To measure the levels of IL-4, IL-5, and IL-13 in BALF.
Flow Cytometry: To determine the percentage of CD4+ T cells positive for GATA3 and NFATc1, and to quantify the population of Foxp3+ Treg cells.
Quantitative PCR (qPCR): To measure the mRNA expression of GATA3 and key cytokines in isolated lung cells.
In Vitro Analysis of A-770041 on Treg Function[3]
Cell Culture: Murine Tregs isolated from spleens were stimulated with anti-CD3/CD28 antibodies.
Treatment: Cells were incubated with varying concentrations of A-770041 (e.g., 0, 100, 500 nM) for 24 hours.
Analysis:
ELISA: The concentration of TGF-β in the cell culture supernatant was quantified.
qPCR: The mRNA expression of Tgfb in the cultured cells was determined.
Inferred Protocol for Assessing CTL Function (Based on Dasatinib Study)[4]
Stimulation: Addition of a T-cell bispecific antibody to engage T-cells with target cells.
Treatment: Incubation with a Lck inhibitor (e.g., dasatinib) at various concentrations.
Analysis:
Flow Cytometry for Degranulation: Staining for the surface expression of CD107a on CD8+ T cells as a marker of degranulation.
Cytotoxicity Assay: Target cell killing can be assessed using various methods, such as chromium-51 release assays or real-time impedance-based cell analysis.
Flow Cytometry for Cytotoxic Molecules: Intracellular staining for perforin and granzyme B in CD8+ T cells.
Signaling Pathways and Experimental Workflows
Conclusion
A-770041 demonstrates a multifaceted immunomodulatory profile by selectively targeting Lck. Its ability to suppress pro-inflammatory Th1 and Th17 responses, as well as Th2-mediated allergic responses, while concurrently promoting the function of regulatory T-cells, positions it as a promising therapeutic candidate for a range of immune-mediated diseases. Further investigation into its precise effects on cytotoxic T-lymphocyte function is warranted to fully elucidate its therapeutic potential and potential side effects. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies on A-770041 and other Lck inhibitors.
Evaluating the Long-Term Effects of A-770041 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals A-770041, a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has demonstrated notable efficacy in preclinical models of organ t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
A-770041, a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has demonstrated notable efficacy in preclinical models of organ transplant rejection and inflammatory diseases. As a key enzyme in the T-cell receptor signaling cascade, Lck presents a compelling target for immunomodulatory therapies. This guide provides a comprehensive evaluation of the available long-term data on A-770041 treatment, offering a comparison with other relevant therapeutic agents and detailing the experimental protocols from key preclinical studies.
Mechanism of Action and Signaling Pathway
A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a potent and selective inhibitor of Lck, a Src family tyrosine kinase.[1][2] Lck is crucial for the initiation of T-cell activation signaling. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a downstream signaling cascade that results in T-cell proliferation, differentiation, and cytokine production, including Interleukin-2 (IL-2).[1][2] By inhibiting Lck, A-770041 effectively blocks this cascade, preventing T-cell activation and the subsequent inflammatory response.[1][2]
Figure 1: A-770041 inhibits the Lck-mediated T-cell receptor signaling pathway.
Preclinical Efficacy and Comparative Studies
The long-term efficacy of A-770041 has been evaluated in preclinical models of heart allograft rejection and lung fibrosis. These studies provide valuable comparative data against standard immunosuppressants and other kinase inhibitors.
Cardiac Allograft Rejection Model
In a rat model of heterotopic heart transplantation, daily oral administration of A-770041 was compared to Cyclosporin A for its ability to prevent allograft rejection.[1][2]
Experimental Protocol: Rat Heterotopic Heart Transplant Model
Figure 2: Workflow for the preclinical evaluation of A-770041 in a rat heart transplant model.
A detailed protocol for this study would include specifics on the surgical procedure for heterotopic heart transplantation, the formulation of A-770041 and Cyclosporin A for oral gavage, the daily monitoring of graft function via abdominal palpation, and the histological scoring criteria for assessing rejection, microvascular changes, and mononuclear cell infiltration.
Pulmonary Fibrosis Model
A-770041 was also evaluated in a bleomycin-induced mouse model of lung fibrosis, with a comparison to Nintedanib, a multi-kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.[3][4][5][6][7]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
Figure 3: Workflow for evaluating A-770041 in a mouse model of lung fibrosis.
A detailed methodology for this study would encompass the procedure for intratracheal bleomycin administration, the preparation of A-770041 and Nintedanib for oral delivery, the collection and processing of bronchoalveolar lavage fluid, the methods for lung tissue harvesting and histological staining, and the gating strategy for flow cytometric analysis of regulatory T-cell populations.
Despite the promising preclinical efficacy of A-770041, a comprehensive assessment of its long-term effects is limited by the absence of publicly available data in several key areas:
Long-Term Toxicology: No dedicated chronic toxicology studies (e.g., 6-month or 1-year studies in rodents or non-rodents) have been identified in the public domain. Such studies are essential for evaluating the potential for target-organ toxicity, carcinogenicity, and other adverse effects associated with long-term administration.
Chronic Dosing Pharmacokinetics: The available pharmacokinetic data is derived from single-dose or short-term studies. The effects of chronic administration on the absorption, distribution, metabolism, and excretion (ADME) of A-770041 are unknown.
Clinical Trials: There is no evidence in the public record to suggest that A-770041 has progressed to human clinical trials. Its development may have been discontinued for reasons that are not publicly disclosed.
Alternative Lck Inhibitors
For researchers interested in targeting Lck, several other inhibitors have been described in the literature, although comprehensive long-term comparative data is often lacking. These include:
Dasatinib: A multi-kinase inhibitor with activity against Lck, approved for the treatment of certain types of leukemia.[9]
Saracatinib (AZD0530): A dual Src/Abl kinase inhibitor that also inhibits Lck and has been investigated in various cancers.
Other preclinical compounds: Numerous other small molecules targeting Lck have been developed and are in various stages of preclinical investigation.[10][11][12][13]
Conclusion
A-770041 is a selective Lck inhibitor with demonstrated efficacy in preclinical models of organ transplantation and lung fibrosis, showing comparable or, in some aspects, superior outcomes to established therapies like Cyclosporin A and Nintedanib in short-term studies. However, a significant knowledge gap exists regarding its long-term safety profile and behavior with chronic administration. The lack of publicly available long-term toxicology data and the apparent absence of clinical development warrant a cautious interpretation of its therapeutic potential. For drug development professionals, while the preclinical efficacy of A-770041 validates Lck as a therapeutic target, the path forward for this specific compound remains unclear. Future research in this area should focus on either disclosing the existing long-term safety data for A-770041 or on the development of new Lck inhibitors with a more complete and favorable long-term safety and pharmacokinetic profile.
Proper Disposal of A-770041: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of A-770041, a selective Lck inhibitor. Researchers, scientists, and drug development professionals should...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of A-770041, a selective Lck inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations. All waste containing A-770041 must be treated as hazardous chemical waste.
Summary of Key Disposal Principles
Proper disposal of A-770041 is crucial to mitigate potential environmental and health risks. The following table summarizes the recommended disposal methods for different waste streams containing this compound.
Waste Stream
Recommended Disposal Method
Unused or Expired A-770041
Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
Place in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing A-770041
Collect in a sealed, properly labeled, and leak-proof hazardous waste container.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling A-770041 for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
Eye Protection: Safety glasses with side-shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Waste Segregation and Collection
Solid Waste:
Collect unused or expired A-770041 powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, robust, and sealable hazardous waste container.
It is recommended to use a container specifically designated for solid chemical waste.
Liquid Waste:
Collect all solutions containing A-770041 in a dedicated, leak-proof, and shatter-resistant container.
Ensure the container is compatible with the solvent used to dissolve A-770041.
The container must be kept tightly closed except when adding waste.
Labeling of Waste Containers
Properly label all hazardous waste containers with the following information:
An indication of the hazards (e.g., "Irritant").[1]
The accumulation start date.
The name of the principal investigator or laboratory contact.
Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Follow all institutional procedures for waste manifest and pickup.
Experimental Protocols
While specific experimental protocols for the disposal of A-770041 are not detailed in publicly available literature, the procedures outlined above are based on the Safety Data Sheet (SDS) provided by Cayman Chemical and general best practices for the disposal of hazardous chemical waste.[1]
Mandatory Visualizations
The following diagram illustrates the recommended workflow for the proper disposal of A-770041.
Caption: Workflow for the proper disposal of A-770041.
Signaling Pathway Context
A-770041 is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Proper disposal is essential not only for safety but also to prevent the release of a biologically active compound into the environment.